molecular formula C7H6ClNO3 B157164 4-chloro-2-methyl-6-nitrophenol CAS No. 1760-71-0

4-chloro-2-methyl-6-nitrophenol

Cat. No.: B157164
CAS No.: 1760-71-0
M. Wt: 187.58 g/mol
InChI Key: AQCYSHAXKXQEFZ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-nitrophenol (CAS 1760-71-0) is an environmentally persistent transformation product (TP) derived from chlorophenoxy herbicides like MCPA and mecoprop . It is formed through the environmental degradation of the parent herbicide and subsequent photochemical nitration of the resulting chlorophenol intermediate . This compound is of significant interest in environmental toxicology research due to its potential for higher toxicity and greater risk to ecosystems and health compared to the parent herbicide molecules . Studies indicate that this compound can interact with calf thymus DNA through non-covalent binding, suggesting a potential for genotoxic effects that warrants further investigation . As a nitrated chlorophenol, it is also representative of a class of compounds that may exhibit marked long-term effects, including genotoxicity . Researchers utilize this chemical to study the fate, transport, and toxicological impact of pesticide degradation products in the environment. It serves as a critical reference standard in analytical chemistry for detecting and quantifying this TP in water and soil samples . The molecular formula is C 7 H 6 ClNO 3 and it has a molecular weight of 187.58 g/mol . The melting point is reported to be 107 °C . This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate precautions, as the compound may pose hazards to human health and the environment.

Properties

IUPAC Name

4-chloro-2-methyl-6-nitrophenol
Source PubChem
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InChI

InChI=1S/C7H6ClNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCYSHAXKXQEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90170064
Record name 4-Chloro-6-nitro-o-cresol
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Molecular Weight

187.58 g/mol
Source PubChem
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CAS No.

1760-71-0
Record name 4-Chloro-2-methyl-6-nitrophenol
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Record name 4-Chloro-6-nitro-o-cresol
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Record name 4-Chloro-6-nitro-o-cresol
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Record name 4-chloro-6-nitro-o-cresol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-chloro-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for the synthesis of 4-chloro-2-methyl-6-nitrophenol, a valuable chemical intermediate, through the electrophilic nitration of 4-chloro-2-methylphenol. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth insights into the reaction mechanism, a field-proven experimental protocol, and critical safety considerations.

Executive Summary

The synthesis of this compound from 4-chloro-2-methylphenol is a classic example of electrophilic aromatic substitution. The strategic placement of the nitro group is dictated by the directing effects of the substituents on the phenol ring. This guide elucidates the chemical principles governing this regioselectivity and provides a robust, step-by-step methodology for its successful synthesis. Emphasis is placed on understanding the causality behind experimental choices to ensure reproducibility, yield optimization, and, most importantly, operational safety.

The Chemistry: Mechanism and Regioselectivity

The core of this synthesis is the nitration of an activated aromatic ring. Understanding the electronic effects of the substituents on the starting material, 4-chloro-2-methylphenol, is paramount to comprehending the reaction's outcome.

The Starting Material: 4-chloro-2-methylphenol

4-chloro-2-methylphenol possesses three substituents on the benzene ring: a hydroxyl group (-OH), a methyl group (-CH₃), and a chlorine atom (-Cl).[1] Their influence on electrophilic substitution is as follows:

  • Hydroxyl (-OH) Group: A powerful activating group with a strong ortho, para-directing effect due to resonance donation of its lone pair of electrons into the ring.

  • Methyl (-CH₃) Group: An activating group with a moderate ortho, para-directing effect via hyperconjugation and weak inductive effects.

  • Chlorine (-Cl) Group: A deactivating group due to its inductive electron-withdrawing effect, but it is ortho, para-directing because of resonance.

The hierarchy of these directing effects dictates the position of nitration. The hydroxyl group is the most powerful activating and directing group. It strongly activates the positions ortho (positions 2 and 6) and para (position 4) to it. In our starting material, the 2-position is occupied by a methyl group and the 4-position by a chlorine atom. This leaves the 6-position as the most electronically enriched and sterically accessible site for electrophilic attack.

Generation of the Electrophile

The nitrating agent is the highly reactive nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of a strong nitric acid with an even stronger acid, usually concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[2]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The Mechanism of Electrophilic Aromatic Substitution

The synthesis proceeds via a well-established two-step mechanism:

  • Electrophilic Attack: The π-electron system of the phenol ring attacks the nitronium ion (NO₂⁺). This attack preferentially occurs at the C6 position, leading to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate.

  • Rearomatization: A base (typically HSO₄⁻ or water) abstracts a proton from the C6 carbon, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product, this compound.

The overall reaction scheme is visualized below.

Reaction_Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack & Rearomatization HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) Protonated_HNO3->NO2_plus - H₂O Sigma_Complex Sigma Complex (Resonance Stabilized) NO2_plus->Sigma_Complex Phenol 4-chloro-2-methylphenol Phenol->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺

Caption: Mechanism: Nitronium ion formation and electrophilic attack.

Experimental Workflow

Experimental_Workflow start Start prep_phenol Dissolve Phenol in H₂SO₄ Cool to 0-5 °C start->prep_phenol prep_nitro Prepare Nitrating Mix (HNO₃ in H₂SO₄) Cool in Ice Bath start->prep_nitro reaction Slow Dropwise Addition of Nitrating Mix Maintain T < 10 °C prep_phenol->reaction prep_nitro->reaction stir Stir for 60 min at 0-5 °C reaction->stir quench Pour onto Crushed Ice stir->quench filter1 Vacuum Filter Crude Product quench->filter1 wash Wash with Cold H₂O filter1->wash recrystal Recrystallize from Ethanol/Water wash->recrystal filter2 Vacuum Filter Purified Crystals recrystal->filter2 dry Dry Product filter2->dry end Characterize Final Product dry->end

Caption: Step-by-step experimental workflow for the synthesis.

Hazard Analysis and Safety Management

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.

  • Chemical Hazards:

    • Concentrated Nitric and Sulfuric Acids: Are highly corrosive and can cause severe chemical burns upon contact. They are also strong oxidizing agents. [3][4]All manipulations must be done in a fume hood while wearing appropriate personal protective equipment (PPE). [5] * This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [6]* Reaction Hazards:

    • Exothermicity: The reaction is highly exothermic. Loss of temperature control can lead to a thermal runaway, rapid production of toxic nitrogen oxide gases (NOₓ), and a potential explosion. [2]Continuous monitoring of the internal temperature is mandatory.

    • Oxidation: Concentrated nitric acid can oxidize organic materials, leading to degradation and the formation of unwanted, potentially hazardous byproducts.

  • Mandatory Personal Protective Equipment (PPE):

    • Chemical splash goggles and a face shield.

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • A flame-resistant lab coat.

    • Ensure an emergency eyewash and safety shower are immediately accessible. [4][5]

  • Waste Disposal:

    • All acidic aqueous waste must be neutralized before disposal. Slowly add the acidic waste to a large container of cold water or ice, then neutralize with a base like sodium bicarbonate or sodium hydroxide, ensuring the container is vented and cooled. Follow all institutional and local regulations for chemical waste disposal.

Conclusion

The synthesis of this compound via electrophilic nitration of 4-chloro-2-methylphenol is a well-defined process where regiochemical control is dictated by the powerful directing effect of the hydroxyl group. The provided protocol, grounded in a thorough understanding of the reaction mechanism, offers a reliable pathway to obtain the desired product in high purity. However, the success of this synthesis is inextricably linked to a disciplined approach to experimental execution, particularly with respect to temperature control and adherence to all safety protocols.

References

  • Google Patents. (n.d.). Preparation of 4-chloro-2-nitrophenol.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • PubChem. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2018). Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. Journal of Chemical Education. Retrieved January 24, 2026, from [Link]

  • RSC Publishing. (n.d.). Formation of 4-Chloro-2-nitrophenol in the Nitration of 4-Methyl. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylphenol. Retrieved January 24, 2026, from [Link]

  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved January 24, 2026, from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved January 24, 2026, from [Link]

  • Habibi, D., Zolfigol, M. A., Shiri, M., & Sedaghat, A. (2006). Nitration of substituted phenols by different efficient heterogeneous systems. ResearchGate. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylphenol. Retrieved January 24, 2026, from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved January 24, 2026, from [Link]

  • Quora. (2019, June 19). What is the mechanism of nitrosation of phenol? Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved January 24, 2026, from [Link]

  • Ainfo Inc. (n.d.). 4-Chloro-2-Nitrophenol: An Overview of its Properties and Applications. Retrieved January 24, 2026, from [Link]

  • Studylib. (n.d.). SYNTHESIS LAB # 10: NITRATION OF PHENOL. Retrieved January 24, 2026, from [Link]

  • GOV.UK. (n.d.). Nitric acid - Incident management. Retrieved January 24, 2026, from [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Retrieved January 24, 2026, from [Link]

Sources

The Emergence of a Persistent Pollutant: A Technical Guide to 4-chloro-2-methyl-6-nitrophenol as a Transformation Product of MCPA

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extensive global use of the phenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) has led to growing concerns about its environmental fate and the formation of potentially more hazardous transformation products. This technical guide provides an in-depth examination of one such product, 4-chloro-2-methyl-6-nitrophenol (CMNP). We will explore the primary formation pathways of CMNP from MCPA, its environmental behavior, validated analytical methodologies for its detection, and its toxicological significance. This document serves as a comprehensive resource for researchers investigating the environmental impact of herbicides and for professionals involved in the development of safer agricultural chemicals.

Introduction: The Legacy of MCPA and its Environmental Transformation

MCPA is a selective, systemic herbicide widely used for the control of broadleaf weeds in cereal crops, pasture, and turf.[1] Its mode of action mimics that of the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. While effective, the environmental persistence and transformation of MCPA are of significant scientific interest. The primary degradation of MCPA in the environment proceeds through the cleavage of its ether linkage, resulting in the formation of 4-chloro-2-methylphenol (4-C2MP).[2] This primary metabolite is generally less phytotoxic than the parent compound but serves as a precursor to further transformation products, including the subject of this guide, this compound (CMNP).

The formation of nitrated phenols in the environment is a growing concern due to their potential for increased toxicity and persistence. This guide will provide a detailed scientific overview of the transformation of MCPA into CMNP, offering a crucial resource for understanding the complete environmental lifecycle of this widely used herbicide.

Formation Pathways of this compound (CMNP) from MCPA

The transformation of MCPA to CMNP is not a direct process but rather a multi-step pathway involving the initial degradation of MCPA to its primary metabolite, 4-chloro-2-methylphenol (4-C2MP), which is then subject to nitration.

Primary Degradation of MCPA to 4-chloro-2-methylphenol (4-C2MP)

The initial and most critical step in the formation of CMNP is the degradation of MCPA to 4-C2MP. This occurs through two primary mechanisms:

  • Microbial Degradation: A diverse range of soil microorganisms can utilize MCPA as a carbon source.[3] These microbes cleave the ether bond of the MCPA molecule, yielding 4-C2MP and an aliphatic side chain that is further metabolized.

  • Photodegradation: MCPA in aqueous environments can undergo photolysis, where sunlight provides the energy to break the ether linkage, again forming 4-C2MP as a major intermediate.[4]

Photonitration of 4-C2MP to CMNP

The most well-documented pathway for the formation of CMNP is the photonitration of 4-C2MP in aqueous environments.[4][5] This process is particularly efficient in waters containing nitrate or nitrite ions, which are common in agricultural runoff.[4]

The mechanism of photonitration involves the following key steps:

  • Photolysis of Nitrate/Nitrite: Ultraviolet (UV) radiation from sunlight leads to the photolysis of nitrate (NO₃⁻) and nitrite (NO₂⁻) ions, generating reactive nitrogen species, including the nitrogen dioxide radical (•NO₂).

  • Reaction with 4-C2MP: The highly reactive •NO₂ radical then reacts with the 4-C2MP molecule. This reaction is an electrophilic aromatic substitution, where the nitro group (-NO₂) is added to the aromatic ring of 4-C2MP. The hydroxyl (-OH) and methyl (-CH₃) groups on the ring direct the substitution to the ortho and para positions. Since the para position is already occupied by the chlorine atom, the nitro group is predominantly added to the ortho position, resulting in the formation of this compound.[6][7]

MCPA MCPA (4-chloro-2-methylphenoxyacetic acid) Degradation Microbial Degradation / Photodegradation MCPA->Degradation C2MP 4-chloro-2-methylphenol (4-C2MP) Degradation->C2MP Nitration Photonitration (in presence of NO₃⁻/NO₂⁻ and sunlight) C2MP->Nitration CMNP This compound (CMNP) Nitration->CMNP

Figure 1: Transformation pathway of MCPA to CMNP.
Potential for Microbial Nitration

While photonitration is a confirmed pathway, the potential for microbial nitration of 4-C2MP in soil environments warrants consideration. Certain soil bacteria are known to be involved in nitrification processes, and it is plausible that under specific conditions (e.g., high nitrate concentrations, specific microbial consortia), enzymatic nitration of chlorophenols could occur.[2][8] However, direct evidence for the microbial formation of CMNP from 4-C2MP is currently limited and represents an area for future research.

Environmental Fate and Transport of CMNP

The environmental behavior of CMNP is dictated by its physicochemical properties and its interactions with soil and water.

Persistence and Degradation

Nitrophenols, as a class of compounds, are generally more resistant to degradation than their non-nitrated counterparts.[9] The presence of the electron-withdrawing nitro group makes the aromatic ring less susceptible to electrophilic attack by microbial enzymes.

  • Biodegradation: The biodegradation of CMNP in soil and water is expected to be slow. While some specialized microorganisms can degrade nitrophenols, the rates are often limited by factors such as nutrient availability, pH, and the presence of co-contaminants.[9][10]

  • Photodegradation: Further photodegradation of CMNP is possible, but the specific byproducts and rates have not been extensively studied.

Soil Sorption and Mobility

The mobility of CMNP in soil is a key factor in determining its potential to leach into groundwater.

  • Sorption Mechanisms: The sorption of nitrophenols to soil particles is influenced by soil organic matter content, clay mineralogy, and pH.[11] Hydrogen bonding and van der Waals forces are the primary mechanisms of interaction.

  • Mobility: Due to their polarity, nitrophenols generally exhibit moderate to high mobility in soils, particularly in soils with low organic matter content.[12] This suggests that CMNP could have the potential to migrate from the soil surface to underlying groundwater resources.

ParameterGeneral Range for NitrophenolsImplications for CMNP
Soil Half-life Days to months[9]Likely to be persistent in the environment.
Mobility in Soil Moderate to High[12]Potential for groundwater contamination.
Bioaccumulation LowUnlikely to significantly accumulate in the food chain.
Table 1: General environmental fate parameters for nitrophenols and their implications for CMNP.

Analytical Methodologies for the Determination of CMNP

The accurate quantification of CMNP in environmental matrices is essential for exposure assessment and risk management. The choice of analytical method depends on the sample matrix, required sensitivity, and available instrumentation.

Sample Preparation and Extraction

Effective extraction of CMNP from soil and water samples is a critical first step for accurate analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a standard method for extracting phenols and nitrophenols from aqueous matrices.

  • Sample Preparation: Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove suspended solids. Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., hydrochloric acid) to ensure CMNP is in its protonated form.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) by passing methanol (e.g., 5 mL) followed by acidified deionized water (e.g., 5 mL) through the cartridge.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Washing: Wash the cartridge with a small volume of deionized water (e.g., 5 mL) to remove any co-eluting polar interferences.

  • Elution: Elute the retained CMNP from the cartridge with a suitable organic solvent, such as methanol or acetonitrile (e.g., 2 x 3 mL).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.[13][14]

Protocol 2: Matrix Solid-Phase Dispersion (MSPD) for Soil Samples

MSPD is an efficient technique for the simultaneous extraction and cleanup of analytes from solid matrices.

  • Sample Preparation: Homogenize the soil sample and weigh approximately 1 gram into a glass mortar.

  • Blending: Add a dispersing agent, such as silica gel (e.g., 2 grams), to the mortar and blend with the soil using a pestle until a homogeneous mixture is obtained.

  • Packing: Transfer the mixture to an empty SPE cartridge.

  • Elution: Elute the CMNP by passing an appropriate organic solvent, such as dichloromethane or a mixture of acetone and hexane, through the cartridge.

  • Concentration and Cleanup: Collect the eluate and concentrate it under a gentle stream of nitrogen. Further cleanup steps may be necessary depending on the complexity of the soil matrix.[15]

Instrumental Analysis

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of CMNP in environmental samples.

  • Principle: The extracted sample is injected into an HPLC system, where CMNP is separated from other components on a reversed-phase column. The eluent is then introduced into a tandem mass spectrometer, where CMNP is ionized (typically using electrospray ionization in negative mode) and fragmented. Specific parent-to-daughter ion transitions are monitored for highly selective and sensitive quantification.[16][17]

  • Advantages: High sensitivity and selectivity, minimal sample derivatization required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of CMNP, often requiring derivatization.

  • Principle: For volatile and thermally stable compounds, GC-MS provides excellent separation and identification. However, due to the polar nature of the hydroxyl group, CMNP often requires derivatization (e.g., silylation or acetylation) to improve its volatility and chromatographic performance. The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer.[1][18][19]

  • Advantages: High resolving power, provides structural information for confirmation.

  • Disadvantages: Often requires a derivatization step, which can add complexity to the workflow.

cluster_water Water Sample cluster_soil Soil Sample cluster_analysis Instrumental Analysis Water_Sample Water_Sample Filtration_Acidification Filtration_Acidification Water_Sample->Filtration_Acidification Filter & Acidify SPE SPE Filtration_Acidification->SPE Solid-Phase Extraction Elution_Concentration Elution_Concentration SPE->Elution_Concentration Elute & Concentrate Soil_Sample Soil_Sample Homogenization Homogenization Soil_Sample->Homogenization Homogenize MSPD MSPD Homogenization->MSPD Matrix Solid-Phase Dispersion MSPD->Elution_Concentration Elute & Concentrate Derivatization Derivatization Elution_Concentration->Derivatization Optional Derivatization (for GC-MS) Instrumental_Analysis Elution_Concentration->Instrumental_Analysis Derivatization->Instrumental_Analysis LC_MSMS LC_MSMS Instrumental_Analysis->LC_MSMS LC-MS/MS GC_MS GC_MS Instrumental_Analysis->GC_MS GC-MS Data_Analysis Data Analysis & Reporting LC_MSMS->Data_Analysis Quantification GC_MS->Data_Analysis Quantification

Figure 2: General workflow for the analysis of CMNP in environmental samples.
ParameterLC-MS/MSGC-MS
Principle Separation based on liquid chromatography, detection by tandem mass spectrometry.Separation based on gas chromatography, detection by mass spectrometry.
Derivatization Not typically required.Often required to improve volatility.
Sensitivity Very high (sub-µg/L).High (µg/L range).
Selectivity Very high due to MRM.High with selected ion monitoring.
Sample Throughput High.Moderate.
Table 2: Comparison of analytical techniques for CMNP determination.

Toxicological Profile of CMNP

The toxicological properties of CMNP are of significant concern, as nitrated phenols can exhibit greater toxicity than their parent compounds.

Human Health Effects

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[20]

  • Skin Irritation: Causes skin irritation.[20]

  • Eye Irritation: Causes serious eye irritation.[20]

  • Respiratory Irritation: May cause respiratory irritation.[20]

Ecotoxicological Effects

The impact of CMNP on non-target organisms in the environment is a critical area of study.

  • Aquatic Toxicity: Nitrophenols are known to be toxic to aquatic organisms.[22] Although specific data for CMNP is limited, it is reasonable to infer that it would exhibit toxicity to fish, invertebrates (such as Daphnia magna), and algae.[23] The U.S. Environmental Protection Agency has established aquatic life criteria for some nitrophenols, highlighting their potential to cause adverse effects in aquatic ecosystems.[22]

  • Soil Microbial Toxicity: The introduction of chloronitrophenols into the soil can have inhibitory effects on soil microbial communities, potentially disrupting important soil processes such as nutrient cycling.[8][24]

Conclusion and Future Perspectives

This compound is an environmentally relevant transformation product of the widely used herbicide MCPA. Its formation, primarily through the photonitration of the main metabolite 4-chloro-2-methylphenol, highlights the complex and sometimes unforeseen consequences of pesticide use. The potential for CMNP to be more persistent and toxic than its parent compound underscores the importance of considering the entire lifecycle of pesticides in environmental risk assessments.

Future research should focus on several key areas:

  • Elucidation of other formation pathways, particularly the role of microbial nitration in soil environments.

  • Detailed studies on the environmental fate and transport of CMNP, including its biodegradation rates in various soil types and aquatic systems.

  • Generation of comprehensive ecotoxicological data to establish its impact on a range of non-target organisms.

  • Development and validation of standardized analytical methods for the routine monitoring of CMNP in environmental samples.

A deeper understanding of the formation, fate, and toxicity of CMNP will enable more accurate risk assessments and inform the development of more sustainable agricultural practices.

References

  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2025, December 30). Effect of dissolved o. Retrieved from [Link]

  • Arora, P. K., & Jain, R. K. (2012). Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1.
  • Bacterial degradation of chlorophenols and their derivatives. (2014, March 3). PMC. Retrieved from [Link]

  • Nitrophenols: Ambient Water Quality Criteria. (n.d.). epa nepis. Retrieved from [Link]

  • Theoretical and experimental evidence of the photonitration pathway of phenol and 4-chlorophenol: A mechanistic study of environmental significance. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Chen, B., Yuan, M., & Liu, H. (2009). Sorption of p-nitrophenol on two Chinese soils as affected by copper. PubMed, 37(11), 2290–2296.
  • THEORETICAL AND EXPERIMENTAL EVIDENCE OF THE PHOTONITRATION PATHWAY OF PHENOL AND 4-chlorophenol. (n.d.). IRIS-AperTO. Retrieved from [Link]

  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. (n.d.). EPA. Retrieved from [Link]

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2025, August 9). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. (2021, April 27). PMC. Retrieved from [Link]

  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. (2023, November 21). MDPI. Retrieved from [Link]

  • Impact of chlorophenols on microbiota of an unpolluted acidic soil: microbial resistance and biodegradation. (n.d.). PubMed. Retrieved from [Link]

  • MCPA. (n.d.). Wikipedia. Retrieved from [Link]

  • Toxicological Profile for Nitrophenols. (n.d.). Retrieved from [Link]

  • Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. (n.d.). Retrieved from [Link]

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  • a lc-ms/ms confirmatory method for determination of chloramphenicol in real samples screened by. (n.d.). Retrieved from [Link]

  • Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. (2014, November 27). Retrieved from [Link]

  • 4-Nitrophenol in freshwater and marine water. (n.d.). Water Quality Australia. Retrieved from [Link]

  • Impact of Organic Contamination on Some Aquatic Organisms. (n.d.). PMC. Retrieved from [Link]

  • Vione, D., et al. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 26(8), 2356.
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  • RELEVANCE TO PUBLIC HEALTH. (n.d.). NCBI. Retrieved from [Link]

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An In-depth Technical Guide to the Environmental Fate of 4-chloro-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap for 4-chloro-2-methyl-6-nitrophenol

The environmental fate of a chemical substance is a critical component of its overall risk assessment. For this compound, a substituted phenol with potential industrial applications, a comprehensive understanding of its behavior in the environment is paramount for ensuring its safe use and for the development of effective remediation strategies in case of contamination. However, it is crucial to acknowledge at the outset that publicly available, peer-reviewed data specifically detailing the environmental fate of this compound is exceedingly scarce.

This guide, therefore, adopts a scientifically grounded, extrapolative approach. By examining the known environmental behavior of structurally analogous compounds—namely, nitrophenols, chlorophenols, and specifically 4-nitrophenol and 4-chloro-2-nitrophenol—we can construct a predictive framework for the environmental fate of this compound. This document will clearly delineate between established data for analogous compounds and the projected behavior of our target molecule, providing a robust, albeit predictive, technical overview.

Introduction to this compound: Structure, Properties, and Environmental Significance

This compound is a synthetic organic compound characterized by a phenol ring substituted with a chlorine atom, a methyl group, and a nitro group. Its chemical structure dictates its physicochemical properties, which in turn govern its environmental distribution and persistence.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale for Prediction
Water Solubility Low to moderateThe polar hydroxyl and nitro groups enhance water solubility, while the chlorine and methyl groups, along with the benzene ring, contribute to its hydrophobicity.
Vapor Pressure LowPhenolic compounds generally have low vapor pressure due to hydrogen bonding.
Octanol-Water Partition Coefficient (Kow) Moderate to highThe presence of the chlorine and methyl groups is expected to result in a significant Kow, indicating a potential for bioaccumulation. Nitrophenols generally have low octanol-water partition coefficients, suggesting that bioaccumulation may not be significant[1].
pKa AcidicThe electron-withdrawing nitro and chloro groups will increase the acidity of the phenolic hydroxyl group.

The environmental significance of this compound stems from its potential toxicity, which is a characteristic of many substituted phenols. Chlorophenols and nitrophenols are known to be toxic to a wide range of organisms. For instance, 4-nitrophenol is classified as a priority pollutant by the U.S. Environmental Protection Agency (EPA) due to its endocrine-disrupting effects and general toxicity[2]. The presence of both chloro and nitro functional groups on the same molecule suggests that this compound could exhibit significant biological activity and may be persistent in the environment.

Abiotic Degradation: The Role of Light and Water

Abiotic degradation pathways, primarily photodegradation and hydrolysis, are key processes that can lead to the transformation of organic compounds in the environment without the involvement of microorganisms.

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly in the ultraviolet (UV) spectrum of sunlight. For aromatic compounds like this compound, direct photolysis and indirect photolysis are the two main mechanisms.

  • Direct Photolysis: This occurs when the molecule itself absorbs light energy, leading to the excitation of electrons and subsequent bond cleavage. While direct photolysis of 4-nitrophenol is reported to be negligible, the presence of other chromophores in this compound might alter its photostability[2].

  • Indirect Photolysis: This process is often more significant in natural waters. It involves the absorption of light by other substances in the water, such as humic acids, which then generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These ROS can then attack and degrade the target molecule.

Expected Photodegradation Products: Based on studies of similar compounds, the photodegradation of this compound is likely to proceed through hydroxylation of the benzene ring, dechlorination, and oxidation of the methyl group. This could lead to the formation of catechols, hydroquinones, and eventually, ring cleavage to form smaller aliphatic compounds.

Experimental Protocol: Assessing Photodegradation in Aqueous Systems

This protocol is adapted from OECD Guideline for Testing of Chemicals, No. 316.

Objective: To determine the rate of direct and indirect photolysis of this compound in an aqueous environment.

Methodology:

  • Preparation of Test Solutions: Prepare solutions of this compound in sterile, purified water. For indirect photolysis, a sensitizer such as humic acid can be added.

  • Irradiation: Expose the test solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples should be kept in the dark to account for any non-photolytic degradation.

  • Sampling: At predetermined time intervals, withdraw aliquots from both the irradiated and control solutions.

  • Analysis: Quantify the concentration of this compound in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the photodegradation rate constant and the half-life of the compound under the specified conditions.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the primary site for potential hydrolysis would be the carbon-chlorine bond. However, the C-Cl bond on an aromatic ring is generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. The presence of the electron-withdrawing nitro group can activate the ring towards nucleophilic substitution, but significant hydrolysis is not expected to be a major degradation pathway.

Biotic Degradation: The Microbial Contribution

Biodegradation, the breakdown of organic matter by microorganisms, is often the most important process for the removal of synthetic chemicals from the environment. The biodegradability of this compound will depend on the presence of microbial populations with the necessary enzymatic machinery to attack its structure.

Aerobic Biodegradation

Under aerobic conditions (in the presence of oxygen), microorganisms can utilize a variety of enzymatic pathways to degrade substituted phenols. The initial steps often involve the hydroxylation of the aromatic ring, followed by ring cleavage. For nitrophenols, the nitro group can be removed as nitrite.

Predicted Aerobic Biodegradation Pathway:

Based on the known pathways for 4-nitrophenol and chlorinated phenols, the aerobic biodegradation of this compound could proceed as follows:

  • Initial Attack: Monooxygenases or dioxygenases could hydroxylate the ring, potentially leading to the formation of a chloromethyl-nitrocatechol.

  • Denitrification: The nitro group could be reductively removed to form an amino group, or oxidatively removed as nitrite.

  • Dechlorination: The chlorine atom could be removed through hydrolytic, reductive, or oxidative mechanisms.

  • Ring Cleavage: Once the ring is sufficiently substituted with hydroxyl groups, dioxygenases can cleave the aromatic ring.

  • Metabolism of Intermediates: The resulting aliphatic intermediates would then be funneled into central metabolic pathways.

Aerobic_Biodegradation cluster_initial Initial Compound cluster_pathways Potential Initial Steps cluster_intermediate Intermediate cluster_final Final Products This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Monooxygenase/ Dioxygenase Denitrification Denitrification This compound->Denitrification Nitroreductase/ Oxidative Removal Dechlorination Dechlorination This compound->Dechlorination Dehalogenase Ring_Cleavage_Precursors Ring Cleavage Precursors (e.g., Catechols) Hydroxylation->Ring_Cleavage_Precursors Denitrification->Ring_Cleavage_Precursors Dechlorination->Ring_Cleavage_Precursors Central_Metabolism Central Metabolism (CO2 + H2O) Ring_Cleavage_Precursors->Central_Metabolism Dioxygenase

Anaerobic Biodegradation

Under anaerobic conditions (in the absence of oxygen), the degradation of substituted phenols is generally slower and follows different pathways. Reductive processes are more common. The nitro group is highly susceptible to reduction to an amino group, which can then be removed. Reductive dechlorination can also occur.

Predicted Anaerobic Biodegradation Pathway:

  • Nitro Group Reduction: The primary initial step is likely the reduction of the nitro group to an amino group, forming 4-chloro-2-methyl-6-aminophenol.

  • Reductive Dechlorination: The chlorine atom may be removed, a process that is often slower than nitro reduction.

  • Ring Cleavage: Anaerobic ring cleavage is a complex process that ultimately leads to the formation of methane and carbon dioxide.

Experimental Protocol: Assessing Ready Biodegradability

This protocol is based on the OECD 301F Manometric Respirometry Test.

Objective: To determine the ready biodegradability of this compound by aerobic microorganisms.

Methodology:

  • Inoculum: Use an inoculum from a domestic wastewater treatment plant.

  • Test Setup: Add a known concentration of this compound as the sole carbon source to a mineral medium containing the inoculum in a sealed vessel.

  • Measurement: Measure the oxygen consumption over a 28-day period.

  • Controls: Include a blank control (inoculum only), a positive control with a readily biodegradable substance (e.g., sodium benzoate), and a toxicity control.

  • Data Analysis: Calculate the percentage of biodegradation based on the ratio of oxygen consumed to the theoretical oxygen demand (ThOD). A compound is considered readily biodegradable if it reaches >60% biodegradation within the 28-day window.

Environmental Mobility and Partitioning: Where Does it Go?

The mobility of a chemical in the environment is largely determined by its tendency to partition between different environmental compartments: soil/sediment, water, and air.

Sorption to Soil and Sediment

Sorption is the process by which a chemical binds to soil or sediment particles. This is a critical process as it reduces the concentration of the chemical in the water phase, thereby affecting its bioavailability and transport. The primary factors influencing the sorption of organic compounds to soil are the organic carbon content of the soil and the hydrophobicity of the chemical (as indicated by its Kow).

Given the predicted moderate to high Kow of this compound, it is expected to have a moderate to strong affinity for soil and sediment, particularly those with high organic matter content. The sorption of p-nitrophenol on soils has been shown to be influenced by factors such as the presence of metals like copper[3].

Quantitative Data for Analogous Compounds:

CompoundSoil Organic Carbon-Water Partitioning Coefficient (Koc)Reference
4-Nitrophenol10 - 500 L/kg[4]
4-Chlorophenol100 - 1000 L/kg[5]

Based on these values, it is reasonable to predict that this compound will have a Koc in the range of several hundred to a few thousand L/kg, indicating a moderate potential for sorption.

Experimental Protocol: Determining the Soil Sorption Coefficient

This protocol is based on the OECD Guideline 106, Adsorption - Desorption Using a Batch Equilibrium Method.

Objective: To determine the soil and sediment adsorption/desorption coefficients (Kd and Koc) for this compound.

Methodology:

  • Soil/Sediment Selection: Use a range of well-characterized soils with varying organic carbon content and pH.

  • Equilibration: Add a known amount of soil to a solution of this compound of known concentration. Agitate the mixture until equilibrium is reached.

  • Analysis: Separate the solid and liquid phases by centrifugation and analyze the concentration of the test substance in the aqueous phase.

  • Calculation: Calculate the amount of substance sorbed to the soil by mass balance. The Kd is the ratio of the concentration in the soil to the concentration in the water at equilibrium. The Koc is calculated by normalizing the Kd to the organic carbon content of the soil.

  • Desorption: After the adsorption phase, replace a portion of the supernatant with fresh solution and re-equilibrate to determine the extent of desorption.

Volatilization

Volatilization is the transfer of a chemical from the soil or water surface to the atmosphere. The tendency of a chemical to volatilize is determined by its vapor pressure and its Henry's Law constant. As predicted, this compound is expected to have a low vapor pressure, and therefore, volatilization is not anticipated to be a significant environmental fate process.

Ecotoxicological Profile: A Preliminary Assessment

While specific ecotoxicity data for this compound is not available, the toxicity of nitrophenols and chlorophenols to aquatic organisms is well-documented. Nitrophenols are known to be more resistant to degradation than other phenols[1]. Acute LC50 values for 4-nitrophenol in fish are in the range of 1-10 mg/L. The presence of a chlorine atom can sometimes increase the toxicity of phenolic compounds. Therefore, it is prudent to assume that this compound will exhibit moderate to high toxicity to aquatic life.

Conclusion and Future Research Directions

This technical guide has provided a comprehensive, albeit predictive, overview of the environmental fate of this compound. Based on the behavior of structurally similar compounds, it is anticipated that this compound will exhibit moderate persistence in the environment, with biodegradation being the primary degradation pathway. Its potential for sorption to soil and sediment is moderate, while volatilization is expected to be negligible.

The significant data gaps for this specific compound underscore the critical need for empirical studies. Future research should prioritize the following:

  • Determination of key physicochemical properties: Accurate measurements of water solubility, Kow, vapor pressure, and pKa are essential for robust environmental modeling.

  • Biodegradation studies: Conducting "ready" and "inherent" biodegradability tests will provide definitive data on its persistence.

  • Photodegradation experiments: Quantifying the rates of direct and indirect photolysis will clarify the role of sunlight in its degradation.

  • Sorption/desorption studies: Measuring the Koc in various soil types will allow for accurate predictions of its environmental mobility.

  • Ecotoxicity testing: Determining the acute and chronic toxicity to a range of aquatic and terrestrial organisms is crucial for a complete risk assessment.

By systematically addressing these research needs, the scientific community can build a comprehensive and reliable environmental profile for this compound, ensuring its responsible management throughout its lifecycle.

References

  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. (2023). MDPI. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service.
  • Gharbani, P., et al. (2010). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone.
  • Gharbani, P., et al. (2010). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. African Journal of Biotechnology, 9(36), 5954-5960.
  • Water Quality Australia. (n.d.). 4-Nitrophenol in freshwater and marine water. Retrieved from [Link]

  • RIVM. (2008). Environmental risk limits for monochlorophenols, 4-chloro-3-methylphenol and aminochlorophenol. RIVM Report 601714006.
  • Zincke, T. (1899). Ueber die Einwirkung von salpetriger Säure auf 4-Chlor-o-kresol. Justus Liebigs Annalen der Chemie, 309(1-2), 1-26.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Shivaraju, H. P., et al. (2006). Kinetics of Photocatalytic Degradation of Chlorophenol, Nitrophenol, and Their Mixtures. Industrial & Engineering Chemistry Research, 45(13), 4484-4491.
  • Kanekar, P. P., et al. (2010). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. Journal of Agricultural and Food Chemistry, 58(23), 12347-12353.
  • Sheng, G., et al. (2002). Sorption of p-nitrophenol on two Chinese soils as affected by copper. Environmental Toxicology and Chemistry, 21(8), 1592-1597.
  • CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents. (n.d.).
  • Ou, Z., et al. (2022). Sorption and degradation processes of imidacloprid in Florida soils. PLoS ONE, 17(9), e0274131.
  • United States Patent Office. (1966). Process for the preparation of nitrophenols.
  • Tyger Scientific Inc. (n.d.). 4-Chloro-2-methyl-6-nitro-phenol - CAS 1760-71-0. Retrieved from [Link]

  • Cui, Y., et al. (2012). Metal-free photocatalytic degradation of 4-chlorophenol in water by mesoporous carbon nitride semiconductors. Catalysis Science & Technology, 2(7), 1396-1402.
  • NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Wang, X., et al. (2021). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites.
  • Zhang, Y., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 6, 439.
  • Motsa, M. M., et al. (2011). Adsorption of 2,4,6-Trichlorophenol and ortho-Nitrophenol from Aqueous Media Using Surfactant-Modified Clinoptilolite–Polypropylene Hollow Fibre Composites. Water, Air, & Soil Pollution, 223(4), 1591-1603.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chloro-2-methyl-6-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic procedure. My goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory method for synthesizing this compound?

The most common and direct method is the electrophilic aromatic substitution via nitration of the precursor, 4-chloro-2-methylphenol (also known as p-chloro-o-cresol).[1][2] This reaction typically involves treating the starting phenol with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.[1] The hydroxyl and methyl groups on the aromatic ring are activating and ortho-, para-directing, while the chlorine is deactivating but also ortho-, para-directing. The interplay of these directing effects predominantly favors the substitution of the nitro group at the C6 position, which is ortho to the powerful hydroxyl directing group.

Q2: What are the primary byproducts I should anticipate in this synthesis?

During the nitration of 4-chloro-2-methylphenol, several byproducts can form due to the high reactivity of the phenolic ring and the potent nature of the nitrating agents. The main categories of byproducts are:

  • Isomeric Products: The formation of other mononitrated isomers, such as 4-chloro-2-methyl-5-nitrophenol, can occur, although the 6-nitro isomer is generally the major product.[1]

  • Dinitrated Byproducts: The highly activated ring is susceptible to further nitration, leading to the formation of dinitro-isomers like 4-chloro-2-methyl-x,6-dinitrophenol.[3]

  • Oxidation Products: Phenols are sensitive to oxidation by nitric acid, which can lead to the formation of complex, often dark-colored and tarry or resinous substances.[3][4] Under certain conditions, this can also lead to the formation of quinone-type structures.[5]

  • Impurities from Starting Material: If the starting 4-chloro-2-methylphenol contains other cresol isomers (e.g., p-cresol), these will also undergo nitration, leading to their corresponding nitrated derivatives.[3]

Q3: What is the chemical basis for the formation of these byproducts?

The formation of byproducts is rooted in the principles of electrophilic aromatic substitution. The hydroxyl group (-OH) is a strongly activating, ortho-, para-director. The methyl group (-CH3) is also activating and ortho-, para-directing. The chlorine atom (-Cl) is deactivating but still directs incoming electrophiles to the ortho and para positions.

  • Isomer Formation: The nitronium ion (NO₂⁺) electrophile will preferentially attack positions that are electronically enriched and sterically accessible. The C6 position is ortho to the -OH group, making it highly activated and the primary site of attack. However, other positions, like C5, can also be attacked, leading to isomeric byproducts.

  • Dinitration: The initial mononitration product is still an activated ring (though less so than the starting phenol). Under harsh conditions (e.g., high temperature, excess nitrating agent), a second nitration can occur, leading to dinitrated species.[3]

  • Oxidation: Nitric acid is a strong oxidizing agent. The electron-rich phenol ring is susceptible to oxidation, which competes with the desired nitration reaction, especially at elevated temperatures, leading to tars.[4]

Byproduct Summary Table

Byproduct TypePotential Structure(s)CausalityMitigation & Troubleshooting Strategy
Positional Isomers 4-chloro-2-methyl-5-nitrophenolCompeting directing effects of -OH, -CH3, and -Cl substituents on the aromatic ring.Maintain low reaction temperatures; slow, controlled addition of nitrating agent.
Dinitrated Compounds 4-chloro-2-methyl-x,6-dinitrophenolHighly activated phenolic ring; harsh reaction conditions (excess nitric acid, high temperature).Use stoichiometric amounts of nitrating agent; maintain strict temperature control (e.g., 0-5 °C).
Oxidation Products Tars, resins, quinone-like structuresStrong oxidizing nature of nitric acid acting on the electron-rich phenol.Keep temperatures low; consider using a milder nitrating agent; ensure efficient stirring.
Starting Material Impurities Nitrated derivatives of other cresol isomersContaminated starting 4-chloro-2-methylphenol.Use high-purity starting materials; purify the precursor before the reaction if necessary.

Synthesis Pathway and Byproduct Formation Diagram

G cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways start 4-chloro-2-methylphenol reagents + HNO₃ / H₂SO₄ (Controlled Temp) start->reagents oxidation Oxidation Products (Tars, Resins) start->oxidation Oxidation Side Reaction product This compound (Desired Product) reagents->product isomer Isomeric Products (e.g., 5-nitro isomer) reagents->isomer Side Reaction dinitro Dinitrated Products product->dinitro + Excess HNO₃ / High Temp

Caption: Main synthesis route and common side reactions.

Troubleshooting Guide

Q1: My reaction produced a mixture of isomers. How can I identify them and improve selectivity for the 6-nitro product?

A1: Identification and Enhancement of Selectivity

  • Causality: Isomer formation is an inherent challenge due to multiple activated positions on the ring. While the 6-position is electronically favored by the potent -OH director, other positions can still react.

  • Identification:

    • Thin-Layer Chromatography (TLC): A quick preliminary check to see if you have a single product or a mixture.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying isomers. The mass spectra of the isomers will be very similar, but their retention times will differ. Derivatization may be required to improve peak shape for these polar compounds.[6]

    • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is also highly effective for separating and quantifying isomeric nitrophenols.[7][8][9]

  • Improving Selectivity:

    • Temperature Control: This is the most critical parameter. Running the reaction at a lower temperature (e.g., 0-10 °C) significantly enhances selectivity by favoring the most energetically favorable pathway, which leads to the 6-nitro isomer.[1]

    • Slow Addition of Nitrating Agent: Add your nitrating agent dropwise to the phenol solution with vigorous stirring. This maintains a low instantaneous concentration of the nitrating agent, reducing the likelihood of reactions at less-favored positions and minimizing local hot spots that can decrease selectivity.[10]

Q2: My final product is dark brown and tarry. What happened and how can I purify it?

A2: Addressing Oxidation and Purification

  • Causality: Dark, tarry products are a classic sign of oxidation.[3][4] The electron-rich phenol ring is easily oxidized by nitric acid, especially if the temperature rises uncontrollably or if the concentration of nitric acid is too high.

  • Prevention: The best strategy is prevention through strict temperature control as described above.

  • Purification Protocols:

    • Recrystallization: This is often the most effective method. The crude product can be dissolved in a suitable hot solvent (e.g., ethanol, or a water/ethanol mixture) and allowed to cool slowly. The desired product should crystallize out, leaving the more soluble, dark-colored impurities in the mother liquor.

    • Steam Distillation: For less pure products, steam distillation can be effective.[11] The desired mononitrated product is often steam volatile, while the polymeric tars and dinitrated compounds are not.[12]

    • Activated Carbon Treatment: If the product is only slightly discolored after recrystallization, you can dissolve it in a solvent and add a small amount of activated carbon.[13] The carbon will adsorb the colored impurities. Heat the solution briefly, then filter the hot solution through celite to remove the carbon before allowing the product to crystallize.

Q3: I'm observing significant dinitration. How do I favor mono-nitration?

A3: Minimizing Dinitrated Byproducts

  • Causality: Dinitration occurs when the reaction conditions are too harsh, causing the mono-nitrated product to react further.[3]

  • Mitigation Strategies:

    • Stoichiometry: Use a carefully measured molar equivalent of nitric acid relative to the 4-chloro-2-methylphenol. Avoid using a large excess of the nitrating agent.

    • Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction promptly by pouring it onto ice water. Over-extending the reaction time increases the chance of dinitration.

    • Milder Nitrating Agents: If problems persist, consider alternative, milder nitrating agents, although this may require significant process redevelopment.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Transfer the crude, dry this compound to an Erlenmeyer flask. Select a suitable solvent (e.g., aqueous ethanol).

  • Dissolution: Add the solvent in small portions and heat the mixture gently with stirring until the solid just dissolves. Do not add excessive solvent.

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[13] Reheat to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.[11][14]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Protocol 2: Analytical Workflow for Byproduct Identification

G cluster_tlc TLC Interpretation cluster_gcms Confirmatory Analysis start Crude Reaction Mixture dissolve Dissolve small sample in suitable solvent (e.g., Ethyl Acetate) start->dissolve tlc Run TLC Analysis dissolve->tlc single_spot Single Spot? (Matches standard) tlc->single_spot multi_spot Multiple Spots? tlc->multi_spot single_spot->multi_spot No end_pure Product is likely pure. Proceed with workup. single_spot->end_pure Yes gcms_prep Prepare sample for GC-MS (May require derivatization) multi_spot->gcms_prep Yes gcms_run Inject into GC-MS gcms_prep->gcms_run gcms_analyze Analyze Data: - Retention Times (Isomers) - Mass Spectra (Fragmentation) gcms_run->gcms_analyze end_impure Byproducts present. Identify and optimize. gcms_analyze->end_impure

Caption: A typical workflow for analyzing reaction purity.

References

  • PrepChem. (n.d.). Preparation of 4-chloro-2-nitrophenol. PrepChem.com. Retrieved from [Link]

  • Erkelens, C., & Wuest, M. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Google Patents.
  • Henkel, K., & Kneh, W. (n.d.). Process for the preparation of 2-chloro-4-methylphenol. Google Patents.
  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Quick Company. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. BYJU'S. Retrieved from [Link]

  • Li, J., et al. (n.d.). Preparation of 4-chloro-2-nitrophenol. Google Patents.
  • Organic Syntheses. (n.d.). m-NITROPHENOL. Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Labeling Studies in the Reaction of 2,3,4,6-Tetramethyl-4-nitrocyclohexa-2,5-dienone With Nitrogen Dioxide. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis-of-Nitrophenols-with-Gas-Chromatography-Mass-Spectrometry-by-Flash-Heater-Derivatization.pdf. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reported examples of the nitration of m-cresol under various conditions. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylphenol. PubChem. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. ATSDR. Retrieved from [Link]

  • Stoesser, S. M. (n.d.). Nitration of para cresol. Google Patents.
  • Wikipedia. (n.d.). p-Chlorocresol. Wikipedia. Retrieved from [Link]

  • Agilent. (n.d.). Chlorophenol, nitrophenols and methylphenols Determination of methyl. Agilent. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. ATSDR. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 4-Chloro-2-methyl-6-nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 4-chloro-2-methyl-6-nitrophenol and its related isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal separation of these structurally similar compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in your High-Performance Liquid Chromatography (HPLC) analysis.

I. Understanding the Challenge: The Separation of Positional Isomers

The primary difficulty in separating isomers of this compound lies in their identical molecular weights and similar polarities. Positional isomers, which differ only in the arrangement of substituent groups on the aromatic ring, often exhibit very close retention times in reversed-phase HPLC.[1] Achieving baseline separation requires a methodical approach to optimizing various chromatographic parameters.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the HPLC separation of nitrophenol isomers, providing a systematic approach to problem-solving.

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

Symptom: Your chromatogram shows overlapping peaks or a single broad peak where multiple isomers are expected.

Root Cause Analysis and Solutions:

  • Inadequate Mobile Phase Selectivity: The choice of organic solvent and the pH of the aqueous phase are critical for resolving positional isomers.

    • Explanation: Different organic modifiers (e.g., acetonitrile vs. methanol) interact differently with the analytes and the stationary phase, altering selectivity.[2] The pH of the mobile phase affects the ionization state of phenolic compounds, which can significantly change their retention and the separation selectivity.[3][4] For acidic compounds like nitrophenols, a lower pH will suppress ionization, leading to increased retention.[5]

    • Actionable Steps:

      • Solvent Screening: If using acetonitrile, try substituting it with methanol, or vice versa. You can also test mixtures of the two.

      • pH Optimization: Adjust the pH of the aqueous portion of your mobile phase. For nitrophenols, a pH range of 2.5 to 4.0 is often a good starting point to ensure they are in their non-ionized form.[6] Use a buffer to maintain a stable pH.

      • Gradient Elution: If an isocratic method fails to provide adequate separation, a shallow gradient can often improve resolution between closely eluting peaks.[7]

  • Suboptimal Stationary Phase: Not all C18 columns are created equal. The specific properties of the stationary phase can have a profound impact on the separation of aromatic isomers.

    • Explanation: Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analytes.[8][9] This can be particularly effective for separating positional isomers.[1]

    • Actionable Steps:

      • Column Screening: If you are using a standard C18 column, consider trying a column with a phenyl stationary phase (e.g., Phenyl-Hexyl).[7][10]

      • Particle Size and Column Dimensions: For difficult separations, a column with a smaller particle size (e.g., <3 µm) can provide higher efficiency. A longer column can also increase resolution, but will also increase analysis time and backpressure.[11][12]

Issue 2: Peak Tailing

Symptom: The peaks in your chromatogram are asymmetrical, with a "tail" extending from the back of the peak.

Root Cause Analysis and Solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analytes, leading to peak tailing.[13]

    • Explanation: The acidic protons of the silanol groups can form strong hydrogen bonds with the nitro and hydroxyl groups of the nitrophenol isomers.

    • Actionable Steps:

      • Lower Mobile Phase pH: Reducing the pH of the mobile phase can suppress the ionization of the silanol groups, minimizing these secondary interactions.[13]

      • Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are designed to have minimal residual silanol activity.

      • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase. However, be mindful that this can affect selectivity.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.

    • Actionable Steps:

      • Reduce Injection Volume: Try injecting a smaller volume of your sample.

      • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.

Issue 3: Split or Double Peaks

Symptom: A single analyte appears as two or more peaks.

Root Cause Analysis and Solutions:

  • Disruption in the Sample Path: A common cause of split peaks is a disturbance at the head of the column.[13]

    • Explanation: A partially blocked inlet frit or a void in the packing material can cause the sample to be distributed unevenly onto the stationary phase.[14]

    • Actionable Steps:

      • Backflush the Column: Reverse the column and flush it with a strong solvent to try and dislodge any particulate matter from the inlet frit.[14]

      • Replace the Inlet Frit: If backflushing does not resolve the issue, the inlet frit may need to be replaced.

      • Use a Guard Column or In-line Filter: To prevent future blockages, always use a guard column or an in-line filter before the analytical column.[13]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Explanation: The strong sample solvent carries the analyte band too far down the column before it has a chance to properly partition with the stationary phase.

    • Actionable Steps:

      • Dissolve the Sample in the Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase composition.

      • Reduce Injection Volume: If you must use a stronger solvent, keep the injection volume as small as possible.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition for separating nitrophenol isomers?

A1: A good starting point for reversed-phase separation of nitrophenol isomers is a mobile phase consisting of a mixture of acetonitrile and water, with the aqueous phase buffered to a pH between 2.5 and 4.0.[6] A typical starting gradient might be 30-70% acetonitrile over 10-15 minutes.[7]

Q2: How does temperature affect the separation?

A2: Increasing the column temperature will generally decrease the retention time of all analytes and can also improve peak shape by reducing mobile phase viscosity. However, it can also affect the selectivity of the separation. It is important to control the column temperature using a column oven for reproducible results.[15]

Q3: Can I use a C18 column to separate these isomers?

A3: Yes, a C18 column can be used, but achieving baseline separation of all positional isomers may be challenging. A high-resolution C18 column with a high surface area and carbon load would be a good choice. However, for enhanced selectivity, a phenyl-based column is often recommended.[1][9]

Q4: My peaks are broad. What should I do?

A4: Broad peaks can be caused by several factors, including a contaminated guard or analytical column, a low flow rate, or extra-column volume.[15] First, try replacing your guard column. If that doesn't help, you may need to wash or replace your analytical column. Also, ensure your flow rate is optimal for your column dimensions and that the tubing between the column and detector is as short and narrow as possible.

Q5: What detection wavelength should I use for this compound?

A5: Nitrophenols have strong UV absorbance. A diode array detector (DAD) or a photodiode array (PDA) detector is ideal as it allows you to monitor multiple wavelengths and to check for peak purity. A common detection wavelength for nitrophenols is around 270 nm, but it is always best to determine the optimal wavelength for your specific analytes by examining their UV spectra.[7]

IV. Experimental Protocols & Data

Protocol 1: Systematic Approach to Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of this compound isomers.

  • Initial Column and Mobile Phase Selection:

    • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C[7]

    • Detection: UV at 270 nm[7]

    • Injection Volume: 10 µL

  • Gradient Screening:

    • Run a series of linear gradients to determine the approximate elution conditions. Start with a broad gradient (e.g., 5-95% B in 20 minutes) and then narrow the range based on the elution times of your isomers.

  • Organic Modifier Comparison:

    • Once a suitable gradient with acetonitrile is established, repeat the optimization process using methanol as Mobile Phase B. Compare the chromatograms for changes in selectivity and resolution.

  • pH Scouting:

    • Prepare Mobile Phase A with different buffers to achieve pH values of 2.5, 3.0, and 3.5. Repeat the optimized gradient at each pH and observe the effect on retention and resolution.

Table 1: Illustrative Data on the Effect of Mobile Phase on Resolution
Mobile Phase CompositionResolution (Rs) between Isomer 1 and 2
40% Acetonitrile / 60% Water (pH 3.0)1.2
55% Methanol / 45% Water (pH 3.0)1.6
40% Acetonitrile / 60% Water (pH 2.5)1.8

Note: This is example data to illustrate the potential impact of mobile phase changes. Actual results will vary.

V. Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Poor Resolution

G start Poor Resolution or Co-elution check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase optimize_mp Optimize Mobile Phase (Solvent, pH, Gradient) check_mobile_phase->optimize_mp No check_column Is Column Choice Optimal? check_mobile_phase->check_column Yes resolution_ok Resolution Acceptable? optimize_mp->resolution_ok select_column Select Alternative Column (e.g., Phenyl) check_column->select_column No check_column->resolution_ok Yes select_column->resolution_ok resolution_ok->start No, Re-evaluate end Successful Separation resolution_ok->end Yes

Caption: A decision tree for troubleshooting poor resolution in HPLC.

VI. References

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available at: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Taylor & Francis Online. Available at: [Link]

  • How does pH affect the results of HPLC results?. Quora. Available at: [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available at: [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Available at: [Link]

  • 11 HPLC Problems and Solutions You Must Know. Labtech. Available at: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • HPLC Troubleshooting. Available at: [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. Available at: [Link]

  • HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. PubMed. Available at: [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc. Available at: [Link]

  • HPLC Column Selection. LCGC International. Available at: [Link]

  • HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Method Development HPLC. Interchim. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available at: [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central. Available at: [Link]

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Technical Support Center: Troubleshooting Peak Tailing in 4-chloro-2-methyl-6-nitrophenol HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 4-chloro-2-methyl-6-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues, specifically peak tailing, that can compromise the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in my this compound analysis?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is less steep than the leading edge.[1] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape.[2] Significant peak tailing, often indicated by a USP tailing factor greater than 1.5, can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy.[2][3] This is particularly problematic in drug development and quality control, where precise quantification is essential.

Q2: I'm observing peak tailing with this compound. What are the most likely causes?

A2: The primary cause of peak tailing is often secondary interactions between your analyte and the stationary phase.[3] For a phenolic and acidic compound like this compound, the most common culprits include:

  • Silanol Interactions: The phenolic hydroxyl group can interact with residual silanol groups (Si-OH) on the surface of silica-based columns.[1][3] These interactions create a secondary, stronger retention mechanism that leads to peak tailing.[1]

  • Mobile Phase pH: The pH of your mobile phase plays a critical role.[4] If the pH is close to the pKa of this compound, the compound can exist in both ionized and unionized forms, leading to peak distortion.[4][5]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, exposing more active silanol sites.[6][7]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can also contribute to peak broadening and tailing.[2][6]

Q3: How can I systematically troubleshoot and resolve peak tailing for this specific compound?

A3: A logical, step-by-step approach is the most effective way to identify and fix the problem. Start with the simplest and most common solutions first. Below is a detailed troubleshooting guide.

In-Depth Troubleshooting Guide

Step 1: Evaluate and Optimize the Mobile Phase

The mobile phase is often the easiest and most impactful parameter to adjust.

1.1. Adjusting Mobile Phase pH

The Problem: The phenolic group of this compound is acidic. At a mobile phase pH near its pKa, both the protonated (neutral) and deprotonated (anionic) forms will exist, leading to peak broadening or splitting.[4] Furthermore, at higher pH values (typically > 3), residual silanol groups on the silica packing become ionized (SiO-) and can strongly interact with any remaining neutral analyte molecules, causing significant tailing.[3][8]

The Solution:

  • Lower the pH: By lowering the mobile phase pH to around 2.5-3.0, you can ensure that the this compound is fully protonated (in its neutral form) and, crucially, you also suppress the ionization of the problematic silanol groups.[1][8] This minimizes the secondary interactions that cause tailing.[1]

  • Use a Buffer: To maintain a stable pH throughout the analysis, it is essential to use a buffer.[2][8] Unstable pH can lead to retention time drift and inconsistent peak shapes.[4] Choose a buffer with a pKa within +/- 1 unit of your target mobile phase pH for optimal buffering capacity.[9]

Protocol for Mobile Phase pH Adjustment:

  • Buffer Selection: For a target pH of 2.5-3.0, a phosphate or formate buffer is a suitable choice.

  • Preparation:

    • Prepare the aqueous portion of your mobile phase (e.g., 20 mM potassium phosphate).

    • Carefully adjust the pH of the aqueous solution using an acid like phosphoric acid or formic acid.[10] Use a calibrated pH meter for accurate measurement.[8]

    • Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter before mixing with the organic modifier (e.g., acetonitrile or methanol).

  • Test and Evaluate: Run your analysis with the pH-adjusted mobile phase and observe the peak shape of this compound.

1.2. Consider Mobile Phase Additives

The Problem: Even at low pH, some highly active silanol groups may still cause tailing. Additionally, trace metal impurities in the silica matrix can chelate with the analyte, also contributing to poor peak shape.[1][11]

The Solution:

  • Competitive Amines (for basic analytes): While not directly applicable to our acidic phenol, it's a common strategy for basic compounds to add a small concentration (e.g., 0.1% triethylamine) to the mobile phase. The amine preferentially interacts with the active silanol sites, effectively masking them from the analyte.[1][8]

  • Chelating Agents: If metal chelation is suspected, adding a chelating agent like EDTA to the mobile phase can be effective.[8][10] The EDTA will bind to the metal ions, preventing them from interacting with your analyte.[8][12]

Step 2: Assess and Select the Appropriate HPLC Column

If mobile phase optimization doesn't fully resolve the issue, the column itself is the next logical area to investigate.

The Problem: Not all C18 columns are created equal. Older "Type A" silica columns have a higher concentration of acidic silanol groups and metal impurities, making them more prone to causing peak tailing with polar and ionizable compounds.[1]

The Solution:

  • Use a Modern, End-capped Column: Modern "Type B" silica columns are much higher in purity and are extensively end-capped.[1] End-capping is a process where the residual silanol groups are chemically reacted with a small silylating agent (like trimethylchlorosilane) to make them much less polar and interactive.[2][3]

  • Consider Alternative Stationary Phases: If tailing persists even on a good quality end-capped C18 column, you might consider a column with a different stationary phase. Options include:

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols.[2]

    • Polymer-Based Columns: These columns are made from polymeric materials instead of silica and do not have silanol groups, thus eliminating this source of peak tailing.[1]

Step 3: Check for System and Method Issues

Sometimes the problem lies not with the chemistry, but with the HPLC system or the method parameters.

3.1. Extra-Column Volume

The Problem: Excessive volume between the injector and the detector can cause the peak to broaden and tail. This is especially noticeable for early-eluting peaks.[6] This "dead volume" can be caused by using tubing with too large an internal diameter or by poorly made connections.[2]

The Solution:

  • Use tubing with a narrow internal diameter (e.g., 0.005 inches or smaller) for all connections between the injector, column, and detector.[2]

  • Ensure all fittings are properly seated and that there are no gaps between the tubing ends and the bottom of the connection ports.

3.2. Column Overload

The Problem: Injecting too much sample can saturate the stationary phase at the head of the column, leading to a distorted, tailing peak.[13]

The Solution:

  • Reduce Injection Volume or Concentration: Perform a simple experiment where you inject a series of decreasing concentrations of your sample. If the peak shape improves with lower concentrations, you are likely overloading the column.[13][14]

3.3. Sample Solvent Mismatch

The Problem: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including tailing or fronting.[14]

The Solution:

  • Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.[14]

Troubleshooting Summary Table
Potential Cause Recommended Solution Scientific Rationale
Secondary Silanol Interactions Lower mobile phase pH to 2.5-3.0.[1][8] Use a modern, high-purity, end-capped C18 column.[1][3]Suppresses ionization of both the acidic analyte and the silanol groups, minimizing electrostatic interactions.[8] End-capping chemically deactivates the polar silanol groups.[3]
Mobile Phase pH Instability Use a buffer with a pKa within ±1 unit of the target pH.[9]Ensures a stable pH environment, leading to reproducible retention times and peak shapes.[4]
Metal Chelation Add a chelating agent (e.g., EDTA) to the mobile phase.[8][10] Use a high-purity, low-metal-content column.[1]The chelating agent preferentially binds to trace metal ions in the system, preventing them from interacting with the analyte.[12]
Column Overload Reduce sample concentration or injection volume.[13]Prevents saturation of the stationary phase, maintaining the linear relationship between concentration and peak area.[13]
Extra-Column Effects Use narrow-bore tubing and ensure proper connections.[2]Minimizes the volume outside the column where the sample band can spread, preserving peak sharpness.[6]
Sample Solvent Mismatch Dissolve the sample in the mobile phase or a weaker solvent.[14]Ensures the sample is properly focused at the head of the column at the start of the separation.[14]
Column Contamination/Void Use a guard column.[6] Flush the column with a strong solvent. If a void is suspected, replace the column.A guard column protects the analytical column from strongly retained impurities.[6] Flushing can remove contaminants. A void disrupts the packed bed, leading to poor flow and peak shape.[7]
Logical Troubleshooting Workflow

Below is a diagram illustrating a systematic approach to diagnosing and solving peak tailing issues.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for This compound Check_Mobile_Phase Step 1: Mobile Phase Check Start->Check_Mobile_Phase Adjust_pH Lower pH to 2.5-3.0 with Buffer Check_Mobile_Phase->Adjust_pH Is pH optimal? Check_Column Step 2: Column Evaluation Adjust_pH->Check_Column Still tailing? Resolved Problem Resolved Adjust_pH->Resolved Yes Use_Endcapped Use High-Purity, End-capped Column Check_Column->Use_Endcapped Is column old/Type A? Check_System Step 3: System & Method Check Use_Endcapped->Check_System Still tailing? Use_Endcapped->Resolved Yes Reduce_Load Reduce Sample Concentration/Volume Check_System->Reduce_Load Overload? Check_Solvent Match Sample Solvent to Mobile Phase Reduce_Load->Check_Solvent No Reduce_Load->Resolved Yes Check_Hardware Check Tubing & Fittings for Dead Volume Check_Solvent->Check_Hardware No Check_Solvent->Resolved Yes Check_Hardware->Resolved Yes Escalate Consider Alternative Stationary Phase or Consult Specialist Check_Hardware->Escalate No

Caption: A flowchart for systematically troubleshooting peak tailing.

References
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12). Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025-06-09). Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28). Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025-06-06). Available at: [Link]

  • Peak tailing due to silanol interaction? - Chromatography Forum. (2012-07-28). Available at: [Link]

  • Peak symmetry, asymmetry and their causes in HPLC - Lösungsfabrik. (2017-06-23). Available at: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023-12-27). Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - ResearchGate. (2025-08-10). Available at: [Link]

  • Resolution and Asymmetry in HPLC - Separation Science. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. Available at: [Link]

  • The Theory of HPLC Column Chemistry. Available at: [Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022-06-01). Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Available at: [Link]

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Technical Support Center: Purification of 4-chloro-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 4-chloro-2-methyl-6-nitrophenol. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this compound. Here, we move beyond simple protocols to address the nuanced difficulties you may encounter, providing troubleshooting guides and frequently asked questions (FAQs) grounded in chemical principles and practical experience.

Introduction: The Purification Challenge

This compound is a substituted nitrophenol derivative whose purification is frequently complicated by the presence of closely related structural isomers, residual starting materials, and colored byproducts. The success of its purification hinges on a clear understanding of the impurity profile and the strategic application of techniques like recrystallization and chromatography. This guide provides a structured approach to overcoming these common hurdles.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with anticipating the impurities. The primary synthesis route involves the nitration of 4-chloro-2-methylphenol, which can lead to specific, predictable byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most significant challenge arises from the formation of positional isomers during the nitration of 4-chloro-2-methylphenol. The directing effects of the hydroxyl (-OH), methyl (-CH₃), and chloro (-Cl) groups on the aromatic ring can lead to the formation of not only the desired 6-nitro isomer but also other isomers. While the literature describes the nitration of 4-chloro-2-methylphenol as yielding the 4-chloro-2-methyl-6-nitro-phenol, the reaction conditions can influence the product distribution[1]. Therefore, your primary impurities are likely to be other mono-nitrated isomers. Additionally, unreacted 4-chloro-2-methylphenol starting material and potential di-nitrated byproducts (if reaction conditions are too harsh) can also be present.

Q2: How can I get a preliminary assessment of my crude product's purity?

A2: Before embarking on a large-scale purification, a quick analytical assessment is invaluable.

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. A suitable solvent system (e.g., hexane/ethyl acetate mixtures) can often resolve the desired product from less polar starting material and more polar byproducts.

  • Melting Point Analysis: A broad and depressed melting point range compared to the literature value (108-110 °C) is a strong indicator of significant impurity levels[2].

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude material can quickly reveal the presence of unreacted starting material or isomeric impurities by showing unexpected signals or integration values that deviate from the theoretical.

Section 2: Mastering Recrystallization

Recrystallization is the most common and efficient method for purifying this compound on a lab scale.[3] The principle is to dissolve the impure solid in a minimum amount of a hot solvent and then allow the solution to cool slowly.[4] As the solubility decreases with temperature, the desired compound crystallizes out, leaving the impurities behind in the solution.[3][4]

Workflow for a Standard Purification Process

cluster_synthesis Synthesis cluster_isolation Initial Isolation cluster_purification Purification cluster_analysis Final Analysis A Nitration of 4-chloro-2-methylphenol B Crude Product (Contains Isomers & Impurities) A->B Reaction Work-up C Recrystallization or Chromatography B->C Purification Step D Pure Crystalline Product C->D Isolation E Purity Verification (TLC, MP, NMR) D->E Quality Control

Caption: General experimental workflow from synthesis to verified pure product.

Troubleshooting Guide for Recrystallization

Q3: My compound won't dissolve in the recrystallization solvent, even with heating. What should I do?

A3: This indicates that the solvent is too non-polar for your compound. The phenolic hydroxyl group and the nitro group in this compound impart significant polarity.

  • Solution 1: Add a More Polar Co-solvent. Add a more polar solvent dropwise to the hot suspension until dissolution is achieved. For example, if you started with toluene, adding small amounts of ethanol or ethyl acetate can dramatically increase solubility.

  • Solution 2: Change Solvents. Switch to a more polar single solvent. For nitrophenols, solvents like ethanol, methanol, or isopropanol are often good starting points. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Q4: My compound "oils out" instead of crystallizing. How can I fix this?

A4: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting liquid is an impure molten form of your compound.

  • Causality: The boiling point of the chosen solvent is likely too high, or the solution is too concentrated.

  • Solution 1: Add More Solvent. Immediately add more hot solvent to dissolve the oil completely. This lowers the saturation point of the solution.

  • Solution 2: Lower the Cooling Temperature Slowly. Allow the solution to cool much more gradually. Rapid cooling encourages oiling. Let it cool to room temperature undisturbed before moving it to an ice bath.

  • Solution 3: Use a Lower-Boiling Solvent. If the problem persists, re-dissolve the oil and add a lower-boiling point co-solvent, then boil off some of the higher-boiling solvent to change the overall solvent composition.

Decision Tree for Recrystallization Issues

Start Recrystallization Attempt Oiling Compound 'Oils Out'? Start->Oiling LowYield Low Crystal Yield? Oiling->LowYield No AddSolvent Add more hot solvent Oiling->AddSolvent Yes Colored Crystals Still Colored? LowYield->Colored No TooMuchSolvent Check: Was too much solvent used initially? LowYield->TooMuchSolvent Yes Success Pure Crystals Obtained Colored->Success No Charcoal Perform activated charcoal treatment Colored->Charcoal Yes SlowCool Cool solution more slowly AddSolvent->SlowCool ChangeSolvent Use lower-boiling solvent SlowCool->ChangeSolvent ChangeSolvent->Start Re-attempt ConcSol Concentrate mother liquor and re-cool ConcSol->Start Re-attempt TooMuchSolvent->ConcSol WrongSolvent Re-evaluate solvent choice (compound too soluble) TooMuchSolvent->WrongSolvent WrongSolvent->Start Re-attempt ReXtal Perform a second recrystallization Charcoal->ReXtal ReXtal->Start Re-attempt

Caption: A troubleshooting decision tree for common recrystallization problems.

Q5: The recovered yield after recrystallization is very low. What are the possible causes and solutions?

A5: Low yield is a common frustration. Several factors could be at play:

  • Excess Solvent: Using too much solvent is the most frequent cause. The goal is to make a saturated solution at the solvent's boiling point. If the solution is not saturated, a significant amount of product will remain dissolved even after cooling. Solution: After filtering your crystals, try boiling off some of the solvent from the mother liquor and cooling it again to recover a second crop of crystals.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Solution: Select a solvent in which the compound has lower solubility at room temperature, or use a mixed-solvent system where the compound is less soluble.

  • Premature Crystallization: If crystallization occurs too early during hot filtration, you will lose product on the filter paper. Solution: Ensure your funnel and receiving flask are pre-heated, and perform the hot filtration step as quickly as possible.

  • Crude Material Was Very Impure: If the starting material had a low percentage of the desired product, the yield will inherently be low.

Q6: The purified crystals are still colored (e.g., yellow or brownish). How can I remove colored impurities?

A6: The yellow color is characteristic of nitrophenols, but darker, non-particulate coloration often indicates the presence of highly conjugated organic impurities.

  • Solution: Activated Charcoal Treatment. Activated carbon (charcoal) is highly effective at adsorbing large, colored impurity molecules.[5]

    • Dissolve the impure compound in the minimum amount of hot recrystallization solvent.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Add charcoal to the hot solution carefully, as it can cause vigorous bumping.

    • Keep the solution hot for 5-10 minutes to allow for adsorption.

    • Perform a hot filtration through a fluted filter paper or a celite pad to remove the charcoal.

    • Allow the clarified filtrate to cool and crystallize as usual. A patent for the related compound 4-chloro-2-nitrophenol describes heating the solution to 60-90 °C after adding activated carbon.[5]

Protocol: Recrystallization of this compound
  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair (see table below). Common choices include ethanol, methanol, or mixtures like ethanol/water or toluene/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves.[4]

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring it back to a boil for a few minutes.

  • Hot Filtration: Pre-heat a clean flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Solvent SystemRationale
Ethanol or MethanolGood general-purpose polar solvents for nitrophenols.
Ethanol/WaterA versatile mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to clarify, then cool.
Toluene or XyleneGood for less polar impurities. The higher boiling point allows for good dissolution.
Hexane/Ethyl AcetateA common mixed-solvent system where solubility can be finely tuned.[6]

Section 3: Alternative and Advanced Purification Techniques

Q7: When is column chromatography a better choice than recrystallization?

A7: Column chromatography should be considered when:

  • Impurities have very similar solubility profiles to the desired product, making separation by recrystallization inefficient. This is often the case with positional isomers.

  • You are working with a very small amount of material , where losses during multiple recrystallization steps would be prohibitive.

  • The product is an oil or a low-melting solid that is difficult to recrystallize.

  • You need to achieve very high purity (>99.5%) for applications like reference standard preparation.

Q8: Can I use distillation to purify this compound?

A8: While distillation is a powerful technique for purifying liquids, it is generally not recommended for this compound. Nitrophenols can be thermally sensitive and may decompose at the high temperatures required for atmospheric distillation. While vacuum distillation lowers the boiling point, there is still a risk of degradation.[7] For the related m-nitrophenol, vacuum distillation is a viable method, but it requires careful control to prevent sublimation and blockage of the apparatus.[7] Given the solid nature and relatively high melting point of this compound, recrystallization remains the safer and more practical choice.

Section 4: Product Stability and Handling

Q9: Is this compound prone to degradation during purification or storage?

A9: Substituted nitrophenols are generally stable compounds under standard laboratory conditions. However, they can be susceptible to degradation under certain conditions. Studies on similar compounds like 4-chloro-2-nitrophenol show they can be degraded by strong oxidizing agents like ozone or under UV light.[8][9] Therefore, it is prudent to avoid prolonged exposure to strong light and incompatible chemicals. For long-term storage, keep the purified solid in a tightly sealed container in a cool, dark, and well-ventilated place.[10][11]

Q10: What are the essential safety precautions when handling this compound?

A10: this compound is classified as a hazardous substance.[12] It is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and eye irritation.[12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.[13]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11][13]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[14]

References

  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • m-NITROPHENOL. Organic Syntheses Procedure. [Link]

  • 4-chloro-2,3-dimethyl-6-nitrophenol. ChemSynthesis. [Link]

  • This compound. CAS Common Chemistry. [Link]

  • 2-Chloro-6-methyl-4-nitrophenol. PubChem, National Center for Biotechnology Information. [Link]

  • Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. ResearchGate. [Link]

  • SAFETY DATA SHEET - 4-Chloro-2-methylphenol. Thermo Fisher Scientific. [Link]

  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes. MDPI. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS One. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. Professor Dave Explains via YouTube. [Link]

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]

  • Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Journal of Applied Sciences Research. [Link]

  • Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed. [Link]

Sources

Alternative reagents for the nitration of 4-chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the nitration of 4-chloro-2-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. We will address common experimental challenges, explore safer and more selective alternative reagents, and provide detailed protocols to enhance the success of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

The nitration of substituted phenols, such as 4-chloro-2-methylphenol, is often complicated by issues of regioselectivity and substrate stability. The strong activating, ortho, para-directing nature of the hydroxyl group, combined with the directing effects of the methyl and chloro substituents, can lead to a mixture of products and undesirable side reactions.[1][2][3]

Issue 1: Poor Regioselectivity and Formation of Undesired Isomers

Question: My reaction is producing a mixture of isomers, primarily 4-chloro-2-methyl-6-nitrophenol, instead of the desired 5-nitro or other isomers. How can I improve the regioselectivity?

Answer: This is the most common challenge. The positions ortho to the powerful hydroxyl directing group (C-2 and C-6) are highly activated.[2] Since the C-2 position is already occupied by a methyl group, the C-6 position is the most electronically favored site for electrophilic attack.

Root Cause Analysis & Corrective Actions:

  • Electronic Effects: The hydroxyl group is the dominant activating and directing group, making the C-6 position the most reactive site. Direct nitration with standard reagents like nitric acid will almost invariably yield the 6-nitro isomer as the major product.[4]

  • Steric Hindrance: While the methyl group at C-2 provides some steric bulk, it is often insufficient to prevent reaction at the adjacent C-6 position.

Recommended Solution: Protecting Group Strategy

To achieve nitration at the C-5 position, a protecting group strategy is highly effective. By temporarily converting the hydroxyl group into a sterically bulky and less activating group, you can block the C-6 position and redirect the nitronium electrophile. A sulfonate ester is an excellent choice for this purpose.[4]

G cluster_0 Direct Nitration (Problematic) cluster_1 Protecting Group Strategy (Solution) A 4-chloro-2-methylphenol C Mixture of Isomers (Major: 6-Nitro Product) A->C Direct Attack B Nitrating Agent (e.g., HNO3) D 4-chloro-2-methylphenol F Protected Intermediate (Sulfonate Ester) D->F Protection E Sulfonyl Chloride (e.g., MsCl, TsCl) H Regioselective Nitration (5-Nitro Intermediate) F->H Nitration G Nitrating Agent J Pure 5-Nitro Product H->J Deprotection I Deprotection (Hydrolysis)

Caption: Workflow comparing direct nitration with a protecting group strategy.

Issue 2: Substrate Degradation and Low Yields

Question: My reaction is producing a dark, tarry substance with very low yields of the desired nitrated product. What is causing this?

Answer: Phenols are highly susceptible to oxidation, especially under the harsh, acidic conditions of traditional nitrating mixtures (e.g., HNO₃/H₂SO₄).[5] Concentrated nitric acid is a strong oxidizing agent and can degrade the electron-rich aromatic ring, leading to polymerization and the formation of intractable tars.

Root Cause Analysis & Corrective Actions:

  • Oxidative Side Reactions: The high reactivity of the phenol ring makes it vulnerable to oxidation by the nitrating agent itself.

  • Harsh Reaction Conditions: The use of strong acids like sulfuric acid and elevated temperatures can accelerate degradation pathways.[6]

Recommended Solution: Milder, Alternative Nitrating Reagents

To circumvent oxidation, the use of milder and more selective nitrating agents is essential. These reagents generate the electrophile under less acidic or even neutral conditions, minimizing substrate degradation.

Frequently Asked Questions (FAQs)

Q1: Why is the conventional nitric acid/sulfuric acid method not recommended for 4-chloro-2-methylphenol?

The classic mixed acid (HNO₃/H₂SO₄) system is problematic for this substrate for two primary reasons. First, it is highly corrosive and presents significant safety hazards. Second, and more critically, it leads to poor regioselectivity, favoring the formation of the this compound isomer, and causes significant oxidative degradation of the starting material, resulting in low yields and difficult purification.[4][5]

Q2: What are the main categories of alternative nitrating reagents suitable for sensitive substrates like phenols?

Alternative reagents are designed to offer milder conditions, better selectivity, and improved safety profiles. They can be broadly categorized as:

  • Metal Nitrates: Reagents like bismuth subnitrate, zirconyl nitrate, or ferric nitrate can act as mild sources of the nitronium ion, often activated by a co-reagent.[5][7]

  • Heterogeneous/Solid-Supported Reagents: These systems use a solid support, like clay or silica, to immobilize the nitrating species. This often improves selectivity, simplifies work-up (reagent is removed by filtration), and can lead to greener processes.[5][8]

  • Nitrating Agents in Non-Acidic Media: Reagents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium salts (e.g., NO₂BF₄) can perform nitration without the need for strong mineral acids.

Q3: How do I select the best alternative reagent for my experiment?

The choice depends on the desired isomer, required scale, and available resources. The following table summarizes key characteristics of promising alternatives to help guide your decision.

Reagent SystemTypical ConditionsAdvantagesDisadvantagesRegioselectivity
Bismuth Subnitrate / Thionyl Chloride Dichloromethane, Room TempMild, high yield, good selectivity for phenols.[5]Requires handling of thionyl chloride.Good, favors para to -OH if available.
NaNO₃ / NaHSO₄·H₂O / wet SiO₂ Dichloromethane, Room TempHeterogeneous, easy work-up, inexpensive.[8]May require longer reaction times.Good, favors para substitution.
Zirconyl Nitrate Room TemperatureEfficient, high regioselectivity, works well for phenols.[7]Metal reagent may require specific disposal.Excellent, highly regioselective.
Acetyl Nitrate Acetic Anhydride, Low TempAvoids strong mineral acids.Can be unstable; preparation required in situ.Moderate to good.

Q4: Can you provide a detailed protocol for a recommended alternative method?

Certainly. The use of a heterogeneous system with sodium nitrate and sodium bisulfate on wet silica is a practical, effective, and environmentally conscious choice.[8]

Experimental Protocol: Heterogeneous Nitration of 4-Chloro-2-Methylphenol

This protocol is based on the principles described by Zolfigol et al. for the nitration of phenols under mild, heterogeneous conditions.[8]

Materials:

  • 4-chloro-2-methylphenol

  • Sodium Nitrate (NaNO₃)

  • Sodium Bisulfate Monohydrate (NaHSO₄·H₂O)

  • Silica Gel (for column chromatography)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

Procedure:

  • Prepare the Reagent Mixture: In a round-bottom flask, thoroughly mix sodium nitrate (1.5 mmol), sodium bisulfate monohydrate (1.5 mmol), and wet silica gel (0.5 g, prepared by adding 0.1 g of water to 0.4 g of silica gel).

  • Dissolve Substrate: In a separate beaker, dissolve 4-chloro-2-methylphenol (1.0 mmol) in 10 mL of dichloromethane.

  • Initiate Reaction: Add the substrate solution to the flask containing the reagent mixture. Seal the flask and stir the resulting heterogeneous mixture vigorously at room temperature.

  • Monitor Reaction: Follow the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the solid reagents. Wash the filter cake with a small amount of dichloromethane.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography or recrystallization to yield the desired nitrated phenol.

Q5: What are the critical safety precautions for nitration reactions?

Even with milder reagents, all nitration reactions are potentially hazardous due to their exothermic nature and the energetic properties of nitro compounds.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct all nitration experiments in a well-ventilated chemical fume hood.

  • Temperature Control: The reaction should be performed with external cooling (e.g., an ice bath) readily available to manage any unexpected exotherm. Add reagents slowly and monitor the internal temperature.

  • Scale: When trying a new procedure, always start with a small scale (e.g., <1 g) to assess the reaction's behavior before scaling up.

  • Product Stability: Be aware that polynitrated aromatic compounds can be explosive.[9] While mononitration is the goal here, this is an important general precaution.

References

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Google Patents.
  • Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution. [Link]

  • Khan Academy. Nitration of Phenols (video). [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 12: Nitration Reactions. [Link]

  • Google Patents. CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.
  • Vedantu. Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE. [Link]

  • Wikipedia. Nitration. [Link]

  • ResearchGate. Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. [Link]

  • Quora. What are the typical reaction conditions and mechanisms for the nitration of phenols.... [Link]

  • IGNOU. UNIT 1 NITRATION. [Link]

  • DTIC. Reactivity of Metal Nitrates. [Link]

  • PrepChem.com. Synthesis of Step 3: 4-Chloro-2-methyl-5-nitro-phenol. [Link]

  • NIH National Center for Biotechnology Information. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. [Link]

  • CSIRO Publishing. Nitration of 4-Chloro-2,3,6-trimethylphenol.... [Link]

  • NIH National Center for Biotechnology Information. Nitration Of Phenols Under Mild And Heterogeneous Conditions. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • DergiPark. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-chloro-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chloro-2-methyl-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflow, with a focus on minimizing byproduct formation and maximizing the yield and purity of the target compound.

Introduction

The synthesis of this compound, a key intermediate in various chemical and pharmaceutical applications, is primarily achieved through the electrophilic nitration of 4-chloro-2-cresol. While seemingly straightforward, this reaction is often plagued by the formation of undesired isomers and oxidation byproducts, complicating purification and reducing overall yield. This guide provides in-depth, experience-driven insights and practical solutions to common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired 6-nitro product?

A1: The formation of isomeric byproducts is a common challenge in the nitration of substituted phenols. The regioselectivity is governed by the directing effects of the substituents on the 4-chloro-2-cresol starting material.

Understanding the Directing Effects:

  • Hydroxyl (-OH) group: A strong activating, ortho, para-directing group.

  • Methyl (-CH3) group: An activating, ortho, para-directing group.

  • Chloro (-Cl) group: A deactivating, ortho, para-directing group.[1][2][3]

The desired product, this compound, results from nitration at the C6 position, which is ortho to both the strongly activating hydroxyl and the activating methyl group. This is the kinetically favored product. However, other isomers can form, particularly under harsh reaction conditions.

Potential Isomeric Byproducts:

  • 4-chloro-2-methyl-5-nitrophenol: Nitration at the C5 position, meta to the hydroxyl and methyl groups.

  • 4-chloro-2-methyl-3-nitrophenol: Nitration at the C3 position, ortho to the chloro group and meta to the hydroxyl group.

Troubleshooting Strategies to Enhance Regioselectivity:

  • Control the Reaction Temperature: Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent. Higher temperatures can provide the activation energy needed to form the less-favored isomers.

  • Slow and Controlled Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) dropwise to the solution of 4-chloro-2-cresol. This maintains a low concentration of the nitronium ion (NO₂⁺) electrophile, favoring attack at the most activated position.

  • Choice of Nitrating Agent: While a mixture of concentrated nitric acid and sulfuric acid is common, consider using milder or more regioselective nitrating agents. For instance, using dilute nitric acid can sometimes favor ortho-nitration of phenols.[4] Another approach involves the use of metal nitrates, such as cerium (IV) ammonium nitrate (CAN), which has been shown to favor ortho-nitration of phenols.

Q2: My final product is dark and appears to contain tarry impurities. What causes this and how can I prevent it?

A2: The formation of dark, tarry substances is typically due to oxidation and polymerization side reactions. Phenols are highly susceptible to oxidation, especially in the presence of strong oxidizing agents like nitric acid.

Causality of Byproduct Formation:

  • Oxidation: The phenol ring can be oxidized by nitric acid to form colored quinone-type byproducts.[5]

  • Over-Nitration: Under forcing conditions, dinitration or even trinitration of the aromatic ring can occur, leading to highly colored and often unstable products.

  • Polymerization: Oxidative coupling of phenol molecules can lead to the formation of high molecular weight, tarry polymers.

Preventative Measures:

  • Maintain Low Temperatures: As with controlling isomer formation, keeping the reaction temperature low is critical to minimize oxidative side reactions.

  • Use the Stoichiometric Amount of Nitrating Agent: Carefully calculate and use the correct molar equivalents of the nitrating agent. An excess of nitric acid significantly increases the likelihood of oxidation and over-nitration.

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce oxidative side reactions.

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain homogeneity and prevent localized "hot spots" where the concentration of the nitrating agent is high.

Q3: I'm having difficulty purifying my crude product. What are the recommended purification methods for this compound?

A3: Effective purification is crucial to obtain a high-purity final product. A combination of techniques is often most effective.

Recommended Purification Workflow:

  • Work-up and Extraction: After the reaction is complete, quench the reaction by pouring it onto ice water. The crude product will precipitate. Filter the solid and wash it thoroughly with cold water to remove residual acids.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or an aqueous base). Add a small amount of activated carbon to adsorb colored organic impurities and tarry materials.[6] Heat the mixture gently and then filter to remove the carbon.

  • Recrystallization: This is a powerful technique for purifying crystalline solids. Ethanol is a commonly used solvent for the recrystallization of nitrophenols.[7] The principle is to dissolve the impure solid in a minimum amount of hot solvent and then allow it to cool slowly. The desired compound will crystallize out, leaving the more soluble impurities in the solution.[8][9][10]

Q4: How can I analyze the purity of my product and quantify the amount of isomeric byproducts?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective analytical techniques for this purpose.

Analytical Methodologies:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is well-suited for separating this compound from its isomers and other impurities. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like methanol or acetonitrile.[11][12][13] Detection is usually performed using a UV detector at a wavelength where all compounds of interest have significant absorbance.

  • Gas Chromatography (GC): GC can also be used, particularly for volatile derivatives of the product. It is often necessary to derivatize the phenolic hydroxyl group to improve volatility and peak shape.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-chloro-2-cresol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-chloro-2-cresol in a suitable solvent (e.g., glacial acetic acid or dichloromethane).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-chloro-2-cresol over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring.

  • The crude this compound will precipitate as a yellow solid.

  • Filter the precipitate and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the crude product in a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask, just enough to cover the solid.

  • Gently heat the mixture while stirring until the solid dissolves completely. Add more hot ethanol dropwise if necessary to achieve full dissolution.

  • (Optional) If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.

  • If activated carbon was used, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Data Presentation

ParameterRecommended ConditionRationale
Reaction Temperature 0-10 °CMinimizes isomer formation and oxidative byproducts.
Nitrating Agent 1:1 mixture of conc. HNO₃ and conc. H₂SO₄Provides the necessary nitronium ion for electrophilic substitution.
Addition Rate Slow, dropwise over 1-2 hoursMaintains a low concentration of the electrophile, favoring reaction at the most activated site.
Stirring Vigorous and efficientEnsures homogeneity and prevents localized overheating.
Purification Solvent EthanolGood solubility at high temperatures and poor solubility at low temperatures for the target compound.

Visualizations

Reaction Pathway and Byproduct Formation

G cluster_0 Reaction Pathway cluster_1 Byproduct Formation 4-Chloro-2-cresol 4-Chloro-2-cresol Desired Product (this compound) Desired Product (this compound) 4-Chloro-2-cresol->Desired Product (this compound) Nitration at C6 Isomeric Byproducts Isomeric Byproducts 4-Chloro-2-cresol->Isomeric Byproducts Nitration at other positions Oxidation Products (Quinones) Oxidation Products (Quinones) 4-Chloro-2-cresol->Oxidation Products (Quinones) Oxidation Tarry Polymers Tarry Polymers 4-Chloro-2-cresol->Tarry Polymers Polymerization Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->4-Chloro-2-cresol

Caption: Main reaction pathway and common byproduct formations.

Troubleshooting Workflow

G Start Start Low Yield/Purity Low Yield/Purity Start->Low Yield/Purity Isomer Formation Isomer Formation Low Yield/Purity->Isomer Formation Isomer issue? Dark/Tarry Product Dark/Tarry Product Low Yield/Purity->Dark/Tarry Product Color/tar issue? Control Temperature Control Temperature Isomer Formation->Control Temperature Slow Addition Slow Addition Isomer Formation->Slow Addition Dark/Tarry Product->Control Temperature Stoichiometric Reagents Stoichiometric Reagents Dark/Tarry Product->Stoichiometric Reagents Purification Purification Control Temperature->Purification Slow Addition->Purification Stoichiometric Reagents->Purification High Purity Product High Purity Product Purification->High Purity Product

Caption: Troubleshooting decision tree for low yield or purity.

References

  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Google Patents.
  • Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]

  • Some reported examples of the nitration of m-cresol under various conditions. ResearchGate. URL: [Link]

  • Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. ResearchGate. URL: [Link]

  • Preparation of 4-chloro-2-nitrophenol. Google Patents.
  • Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. URL: [Link]

  • Phenol reaction with nitration mixture. Chemistry Stack Exchange. URL: [Link]

  • Process for the preparation of 4-nitro-m-cresol. Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. URL: [Link]

  • Transformations of chloro and nitro groups during the peroxymonosulfate-based oxidation of 4-chloro-2-nitrophenol. PubMed. URL: [Link]

  • 4-chloro-2,3-dimethyl-6-nitrophenol. ChemSynthesis. URL: [Link]

  • Substituent Effects. Organic Chemistry II - Lumen Learning. URL: [Link]

  • Recrystallization. YouTube. URL: [Link]

  • Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. ResearchGate. URL: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. URL: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. URL: [Link]

  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. ARKAT USA. URL: [Link]

  • What is the mechanism of nitrosation of phenol?. Quora. URL: [Link]

  • Organic Chemistry Lab: Recrystallization. YouTube. URL: [Link]

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. URL: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH. URL: [Link]

  • An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI. URL: [Link]

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Validation & Comparative

A Comparative Toxicological Assessment of 4-Chloro-2-Methyl-6-Nitrophenol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the toxicity of 4-chloro-2-methyl-6-nitrophenol, a substituted phenol of interest in various chemical syntheses, and its primary precursors. Designed for researchers, chemists, and toxicology professionals, this document synthesizes available toxicological data to illuminate the structure-activity relationships that dictate the hazard profile of these compounds. By examining the incremental effects of chlorination and nitration on a parent cresol molecule, we aim to provide a rational basis for risk assessment and safe handling protocols in a laboratory and industrial context.

Introduction and Rationale

This compound is a nitroaromatic compound whose utility in synthesis is paralleled by the toxicological concerns inherent to its functional groups. Substituted phenols are widely recognized for their biological activity, which can range from therapeutic to highly toxic. The introduction of a chlorine atom and a nitro group onto the basic 2-methylphenol (o-cresol) scaffold dramatically alters its electronic and lipophilic properties, thereby modifying its interaction with biological systems.

The primary objective of this guide is to deconstruct the toxicity of the final product by examining its precursors. This approach is rooted in the principles of structure-activity relationships, where the contribution of individual functional groups to the overall toxicity is assessed. The logical synthetic route, starting from 2-methylphenol, involves sequential chlorination and nitration. Therefore, our core comparison will focus on:

  • 4-Chloro-2-methylphenol : The chlorinated intermediate.

  • Nitrated Methylphenols : As direct data for 2-methyl-6-nitrophenol is scarce, we will use data from closely related isomers like 2-methyl-4-nitrophenol to infer the toxicological impact of the nitro group.

  • This compound : The final product.

This comparative methodology allows for a more nuanced understanding of the hazards involved at each step of the synthesis, enabling the implementation of targeted safety measures.

Synthetic Pathway and Precursor Selection

The most direct synthesis of this compound originates from 2-methylphenol (o-cresol). The process involves two key electrophilic aromatic substitution reactions. The choice of precursors for this toxicological comparison is therefore dictated by this logical chemical pathway.

G A 2-Methylphenol (o-Cresol) B Chlorination (+ Cl2 or similar) A->B C 4-Chloro-2-methylphenol (Precursor 1) B->C D Nitration (+ HNO3/H2SO4) C->D E This compound (Final Product) D->E

Caption: Logical synthesis pathway for this compound.

Toxicological Profiles

Precursor 1: 4-Chloro-2-methylphenol

4-Chloro-2-methylphenol (also known as p-chloro-o-cresol or PCOC) is the chlorinated intermediate. The introduction of a chlorine atom to the cresol ring significantly impacts its toxicological profile.

  • Acute Toxicity : This compound is moderately toxic in acute mammalian tests via oral and dermal routes but is notably more hazardous upon inhalation.[1] The oral LD50 in mice is reported as 1320 mg/kg, and the dermal LD50 in rats is approximately 2240 mg/kg.[2] It is classified as toxic if inhaled.[2][3]

  • Irritation and Corrosivity : A primary hazard of PCOC is its corrosivity. It is classified as a substance that causes severe skin burns and eye damage.[2][3] This is a critical handling consideration, as contact can lead to serious and irreversible tissue damage.

  • Genotoxicity : Valid Ames tests for mutagenicity were negative, and on the basis of current knowledge, the substance is not considered a mutagen.[1]

  • Ecotoxicity : PCOC is classified as very toxic to aquatic life.[1][2] The 96-hour LC50 for fish is in the range of 1.9-6.6 mg/L.[1] Its environmental persistence and aquatic toxicity necessitate stringent controls on environmental release.

The Impact of Nitration: 2-Methyl-4-nitrophenol (Isomer Analog)

Direct and comprehensive toxicological data for the 2-methyl-6-nitrophenol precursor is limited. However, extensive data exists for its isomer, 2-methyl-4-nitrophenol, which serves as a valuable surrogate for understanding the contribution of the nitro group. The toxicity of nitrophenols is well-documented by agencies such as the ATSDR.[4][5]

  • Acute Toxicity : 2-Methyl-4-nitrophenol is significantly more acutely toxic than PCOC. Its oral LD50 in mice is 390 mg/kg.[6] This highlights a key toxicological principle: the addition of a nitro group to a phenolic ring often increases its acute toxicity. For context, the oral LD50 for 4-nitrophenol in rats is reported to be as low as 202 mg/kg.[5]

  • Irritation : It is classified as a skin and serious eye irritant and may cause respiratory irritation.[6] While irritating, this is a less severe classification than the "corrosive" label for PCOC.

  • Systemic Effects : A hallmark of nitrophenol toxicity is the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[4] This can lead to cyanosis and respiratory distress. While not explicitly reported for this specific isomer in the available safety sheets, it is a known class effect for nitrophenols.[4]

Final Product: this compound

The final product combines the structural features of the two precursors: a chlorinated and nitrated cresol. Its toxicity profile reflects contributions from both the chloro and nitro functional groups.

  • Irritation : It is classified as causing skin irritation and serious eye irritation.[7] This aligns with the properties of its precursors.

  • Specific Target Organ Toxicity : The compound is also classified for Specific Target Organ Toxicity (Single Exposure), causing respiratory tract irritation.[7]

Comparative Data Summary

The quantitative data underscores the structure-activity relationships at play. The introduction of the nitro group appears to be the most significant factor in increasing acute systemic toxicity, while the chlorinated precursor presents a severe corrosion hazard.

CompoundChemical StructureOral LD50Dermal LD50Key Hazard Classifications
4-Chloro-2-methylphenol C₇H₇ClO1320 mg/kg (Mouse)[2]~2240 mg/kg (Rat)[2]Toxic if inhaled; Causes severe skin burns and eye damage; Very toxic to aquatic life.[2][3]
2-Methyl-4-nitrophenol (Isomer of Precursor 2)C₇H₇NO₃390 mg/kg (Mouse)[6]No data availableHarmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[6]
This compound C₇H₆ClNO₃Harmful if swallowed (Cat. 4)[7]Harmful in contact with skin (Cat. 4)[7]Harmful if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[7]

Experimental Protocols

To ensure the trustworthiness and reproducibility of toxicological data, standardized assays are employed. Below is an overview of a foundational protocol for assessing mutagenicity and a conceptual workflow for comparative toxicity assessment.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is a self-validating system for determining if a chemical can induce mutations in the DNA of a test organism. It is a cornerstone of genotoxicity testing.

Objective: To evaluate the mutagenic potential of a test compound by measuring its ability to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) that are histidine-dependent (his-) and carry different mutations in the histidine operon.

  • Metabolic Activation (S9 Fraction): Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction, typically from Aroclor- or phenobarbital-induced rat liver). This is critical because some chemicals only become mutagenic after being metabolized.

  • Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range of the test article. The highest concentration should show some evidence of toxicity, but not kill the majority of the bacteria.

  • Plate Incorporation Assay: a. To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at a specific concentration (or a vehicle control), and 0.5 mL of the S9 mix (or buffer for the non-activation arm). b. Incubate the mixture for 20-30 minutes at 37°C. c. Add 2.0 mL of molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutations to be expressed). d. Vortex briefly and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring and Interpretation: a. Count the number of revertant colonies (his+) on each plate. b. A positive response is defined as a dose-dependent increase in the number of revertants, typically reaching at least a two-fold increase over the solvent control value for most strains. c. The system is validated by running concurrent positive controls (known mutagens like sodium azide for TA1535, 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for all strains with S9).

Workflow: Comparative Toxicity Assessment

G cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Acute Systemic Toxicity cluster_3 Phase 4: Data Integration & Comparison A Compound Identification (Precursors & Product) B QSAR Modeling (Predictive Toxicology) A->B C Physicochemical Analysis (Solubility, LogP) A->C D Cytotoxicity Assays (e.g., Neutral Red Uptake) B->D C->D E Genotoxicity (Ames Test) D->E F Skin/Eye Irritation Models (e.g., EpiDerm™, EpiOcular™) D->F G Acute Oral Toxicity (OECD 423/425) E->G F->G H Acute Dermal Toxicity (OECD 402) G->H I Acute Inhalation Toxicity (OECD 403) H->I J Data Collation I->J K Hazard Ranking J->K L Comparative Guide (Final Report) K->L

Caption: A tiered workflow for comparative toxicological assessment.

Conclusion

This comparative analysis demonstrates a clear progression of toxicological hazards through the synthesis of this compound.

  • 4-Chloro-2-methylphenol : The primary hazard is its corrosivity , posing a significant risk of severe burns upon direct contact. Its systemic toxicity is moderate, but it is highly toxic by inhalation.

  • Nitrated Methylphenols : The addition of a nitro group substantially increases acute systemic toxicity (oral LD50 is significantly lower) and introduces the risk of methemoglobinemia, a class effect of nitrophenols. The local hazard is irritation rather than corrosion.

  • This compound : The final product integrates these hazards. It is classified as harmful by all major routes of exposure (oral, dermal, inhalation) and is a significant irritant to the skin, eyes, and respiratory system.

From a practical risk management perspective, the synthesis involves a transition from a corrosive hazard (PCOC) to a compound with higher acute systemic toxicity (the final product). Therefore, handling procedures must evolve through the synthesis. Initial steps require robust protection against skin and eye contact (e.g., face shields, corrosion-resistant gloves), while later stages demand enhanced measures to prevent inhalation and any systemic absorption.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Nitrophenols - Health Effects. National Institutes of Health. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). SIDS Initial Assessment Report for 4-Chloro-2-methylphenol. UNEP Publications. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]

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A Comparative Guide to the Biological Activity of 4-chloro-2-methyl-6-nitrophenol and Other Nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Nitrophenols

Nitrophenols are a class of organic compounds that feature a phenol ring substituted with one or more nitro groups. These molecules are notable for their diverse biological activities, which stem from the electronic properties conferred by the nitro group and the potential for various substitutions on the aromatic ring.[1][2] Nitrophenols and their derivatives have been investigated for a wide range of applications, including as antimicrobials, antifungals, herbicides, and even as potential anticancer agents.[3][4][5] The biological activity of a given nitrophenol is highly dependent on the number and position of the nitro groups, as well as the presence of other substituents such as halogens and alkyl groups.[6][7][8] This guide provides a comparative analysis of the potential biological activities of 4-chloro-2-methyl-6-nitrophenol in relation to other nitrophenols, drawing upon structure-activity relationships and data from analogous compounds.

Focus Compound: this compound

Structural Features and Potential Biological Implications:

  • Nitrophenol Core: The fundamental nitrophenol structure is associated with general toxicity and a broad range of biological effects. The nitro group is a strong electron-withdrawing group, which can influence the acidity of the phenolic hydroxyl group and the overall electronic distribution of the molecule, impacting its interaction with biological targets.[1]

  • Chlorination: The presence of a chlorine atom can enhance the lipophilicity of the molecule, potentially increasing its ability to cross cell membranes.[11] Halogenation has also been shown to modulate the antimicrobial and cytotoxic activities of phenolic compounds.[12]

  • Methylation: The methyl group can influence the steric and electronic properties of the molecule, potentially affecting its binding to target enzymes or receptors.

One study has identified this compound as a transformation product of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) and suggests that it may interact with DNA through a noncovalent mode.[13][14] This finding points towards potential genotoxic or cytotoxic effects that warrant further investigation.

Comparative Analysis with Other Nitrophenols

To understand the potential biological activity of this compound, it is instructive to compare it with other well-studied nitrophenols.

Antimicrobial and Antifungal Activity

Nitrophenols have been recognized for their antimicrobial and antifungal properties.[3][5][15] The mechanism of action is often attributed to their ability to disrupt cellular membranes, interfere with metabolic pathways, or generate reactive oxygen species.[2]

Comparison with Analogs:

  • Simple Nitrophenols (e.g., 4-Nitrophenol): 4-Nitrophenol is used in the manufacture of fungicides.[3][4] Its antimicrobial activity is well-documented. The introduction of a chlorine and a methyl group in this compound could potentially modify this activity. The increased lipophilicity from the chlorine atom might enhance its ability to penetrate microbial cell walls, while the methyl group could influence its interaction with specific microbial targets.

  • Halogenated Phenols: Studies on other halogenated phenols have shown that the position and number of halogen atoms significantly impact their antimicrobial efficacy.[12] For instance, some halogenated phenols exhibit potent activity against Staphylococcus aureus.[12] It is plausible that this compound could exhibit similar properties.

Table 1: Postulated Antimicrobial Activity Profile

CompoundKey Structural FeaturesPostulated Antimicrobial ActivityRationale
4-NitrophenolSingle nitro groupModerateEstablished use as a fungicide precursor.[3][4]
2,4-DinitrophenolTwo nitro groupsPotentially higherIncreased electron deficiency may enhance membrane disruption.
This compoundChloro, methyl, and nitro groupsPotentially significantEnhanced lipophilicity due to chlorine may improve cell penetration.[11]
Cytotoxic Activity

The potential for nitrophenols to exhibit cytotoxic effects against cancer cell lines has been an area of interest.[16][17][18] The mechanisms often involve the induction of apoptosis, oxidative stress, and interference with cellular signaling pathways.[16]

Comparison with Analogs:

  • Nitroaromatic Compounds: Many nitroaromatic compounds are known to be mutagenic, with their activity often linked to the enzymatic reduction of the nitro group to reactive intermediates that can damage DNA.[19] The suggestion that this compound interacts with DNA aligns with this general mechanism.[13]

  • Substituted Phenols: The cytotoxicity of phenols is highly dependent on their substitution pattern. The presence of electron-withdrawing groups, such as the nitro group, can contribute to their cytotoxic potential.

Table 2: Postulated Cytotoxic Activity Profile

CompoundKey Structural FeaturesPostulated Cytotoxic ActivityRationale
PhenolUnsubstitutedLow to moderateBasic phenolic toxicity.
4-NitrophenolNitro groupModerate to highThe nitro group can be reduced to toxic intermediates.[19]
This compoundChloro, methyl, and nitro groupsPotentially significantPotential for DNA interaction and enhanced cellular uptake due to lipophilicity.[11][13]
Herbicidal and Insecticidal Activity

Certain nitrophenols have been utilized as herbicides and are precursors to insecticides.[1][20][21] Their mode of action in plants can involve uncoupling oxidative phosphorylation, disrupting cell membranes, and inhibiting essential enzymes.

Comparison with Analogs:

  • Precursor to Herbicides and Insecticides: 4-Nitrophenol is a precursor to the herbicide fluorodifen and the insecticide parathion.[1] This suggests that the nitrophenol scaffold is a viable starting point for developing agrochemicals.

  • Transformation Product of Herbicides: As this compound is a metabolite of the herbicide MCPA, it may possess its own herbicidal or phytotoxic properties.[13][14]

Table 3: Postulated Herbicidal/Insecticidal Activity Profile

CompoundKey Structural FeaturesPostulated Herbicidal/Insecticidal ActivityRationale
4-NitrophenolNitro groupPrecursor activityUsed in the synthesis of herbicides and insecticides.[1]
2,4-DinitrophenolTwo nitro groupsHerbicidalKnown to have herbicidal properties.
This compoundChloro, methyl, and nitro groupsPotential herbicidal activityAs a transformation product of the herbicide MCPA.[13][14]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and enable a direct comparison with other nitrophenols, the following experimental workflows are recommended.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

Workflow Diagram:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare stock solution of This compound and other nitrophenols in DMSO serial_dilution Perform serial two-fold dilutions of compounds in a 96-well microtiter plate start->serial_dilution inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) add_inoculum Add microbial inoculum to each well inoculum->add_inoculum media Prepare appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) media->serial_dilution serial_dilution->add_inoculum controls Include positive (microbe only) and negative (medium only) controls add_inoculum->controls incubation Incubate plates at optimal temperature and duration (e.g., 37°C for 24h for bacteria) controls->incubation read_results Visually inspect for turbidity or use a plate reader to measure absorbance incubation->read_results determine_mic Determine MIC as the lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compounds: Dissolve this compound and other test nitrophenols in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Inoculum Preparation: Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions with the appropriate broth medium to achieve a range of test concentrations.

  • Inoculation: Add a standardized volume of the prepared inoculum to each well containing the diluted compounds.

  • Controls: Include wells with only the microbial inoculum (positive control) and wells with only the sterile medium (negative control).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Workflow Diagram:

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_analysis Assay and Analysis seed_cells Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow to adhere overnight prepare_compounds Prepare serial dilutions of this compound and other nitrophenols in culture medium seed_cells->prepare_compounds treat_cells Replace the medium in the cell plate with the medium containing the test compounds prepare_compounds->treat_cells controls Include untreated cells (vehicle control) and wells with medium only (blank) treat_cells->controls incubation Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) controls->incubation add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubation->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals add_mtt->solubilize read_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader solubilize->read_absorbance calculate_ic50 Calculate the IC50 value (concentration that inhibits 50% of cell growth) read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently scarce, a comparative analysis based on its structural components and related nitrophenol analogs suggests a high potential for significant antimicrobial, antifungal, and cytotoxic properties. The presence of a chloro, methyl, and nitro group on the phenol ring likely modulates its activity profile compared to simpler nitrophenols.

Future research should focus on the systematic evaluation of this compound using standardized in vitro assays to determine its MIC values against a panel of pathogenic microbes and its IC50 values against various cancer cell lines. Such data will be crucial for elucidating its structure-activity relationship more definitively and for assessing its potential as a lead compound in drug discovery and development.

References

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  • Frontiers. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 9, 2429. [Link]

  • Journal of Biological Studies. (2022). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Biological Studies, 5(1), 113-119. [Link]

  • Semantic Scholar. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate. [Link]

  • Frontiers. (2020). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers in Microbiology, 11, 378. [Link]

  • RSC Publishing. (2022). Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH. Materials Advances, 3(11), 4633-4644. [Link]

  • ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Water, 15(23), 4097. [Link]

  • MDPI. (2023). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Foods, 12(23), 4349. [Link]

  • American Chemical Society. (2024). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. The Journal of Organic Chemistry, 89(2), 1135–1146. [Link]

  • ChemSynthesis. (n.d.). 4-chloro-2,3-dimethyl-6-nitrophenol. Retrieved from [Link]

  • PubMed. (1991). Antifungal nitro compounds from skunk cabbage (Lysichitum americanum) leaves treated with cupric chloride. Phytochemistry, 30(10), 3251-3252. [Link]

  • MDPI. (2023). Herbicidal Potential of the Natural Compounds Carvacrol, Thymol, Eugenol, p-Cymene, Citral and Pelargonic Acid in Field Conditions: Indications for Better Performance. Plants, 12(15), 2848. [Link]

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262703, 2-Chloro-6-methyl-4-nitrophenol. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 4-chloro-2-methyl-6-nitrophenol: An Evaluation of Efficacy and Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective synthesis of substituted nitrophenols is a persistent challenge. 4-chloro-2-methyl-6-nitrophenol, a key building block in various pharmaceutical and agrochemical applications, presents a fascinating case study in regiochemical control during electrophilic aromatic substitution. This guide provides an in-depth comparison of the primary synthetic routes to this molecule, offering not just protocols, but a critical analysis of the underlying chemical principles that govern the efficacy and outcome of each pathway.

Introduction: The Significance of Regiocontrol in Nitrophenol Synthesis

The introduction of a nitro group onto a phenol ring is a classic and powerful transformation in organic synthesis. However, the high reactivity of the phenol moiety often leads to a mixture of ortho and para isomers, and in some cases, dinitration or oxidative side products. For a specific isomer like this compound, achieving high purity and yield necessitates a carefully considered synthetic strategy. The directing effects of the existing substituents—the activating hydroxyl and methyl groups, and the deactivating but ortho, para-directing chloro group—create a complex regiochemical landscape. This guide will dissect three distinct approaches to navigating this landscape: direct nitration, a protecting group strategy to achieve alternative regioselectivity, and a historical route involving diazotization.

Route 1: Direct Electrophilic Nitration of 4-chloro-2-methylphenol

The most straightforward approach to this compound is the direct nitration of the readily available starting material, 4-chloro-2-methylphenol. This method leverages the synergistic directing effects of the hydroxyl and methyl groups to favor substitution at the positions ortho to the hydroxyl group.

Mechanistic Rationale

The hydroxyl group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. The methyl group is also an activating, ortho, para-directing group through an inductive effect. The chloro group, while deactivating overall due to its inductive electron withdrawal, is also ortho, para-directing. In the case of 4-chloro-2-methylphenol, the positions ortho to the hydroxyl group (positions 2 and 6) are activated. Position 2 is already occupied by a methyl group, leaving position 6 as a highly favorable site for electrophilic attack by the nitronium ion (NO₂⁺).

Experimental Protocol: Direct Nitration

Materials:

  • 4-chloro-2-methylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and an ice bath, dissolve 10.0 g of 4-chloro-2-methylphenol in 50 mL of dichloromethane.

  • Cool the solution to 0-5 °C in the ice bath.

  • Slowly add 20 mL of concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by slowly adding 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-chloro-2-methylphenol over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring.

  • Separate the organic layer and wash it with 50 mL of cold water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Visualization of Direct Nitration

G 4-chloro-2-methylphenol 4-chloro-2-methylphenol This compound This compound 4-chloro-2-methylphenol->this compound H₂SO₄, HNO₃ G cluster_0 Protection cluster_1 Nitration cluster_2 Deprotection 4-chloro-2-methylphenol 4-chloro-2-methylphenol Sulfonate Ester Sulfonate Ester 4-chloro-2-methylphenol->Sulfonate Ester Benzenesulfonyl chloride, NaOH Nitrated Sulfonate\nEster Nitrated Sulfonate Ester Sulfonate Ester->Nitrated Sulfonate\nEster H₂SO₄, HNO₃ 4-chloro-2-methyl-5-nitrophenol 4-chloro-2-methyl-5-nitrophenol Nitrated Sulfonate\nEster->4-chloro-2-methyl-5-nitrophenol NaOH, H₂O, Reflux

Caption: Multi-step synthesis of the 5-nitro isomer.

Route 3: A Historical Perspective - Synthesis from 4-chloro-2-methylaniline via Diazotization

Historically, a common method for the synthesis of nitrophenols involved the diazotization of a corresponding nitroaniline, followed by hydrolysis of the diazonium salt. In the context of our target molecule, this would involve the nitration of 4-chloro-2-methylaniline to obtain 4-chloro-2-methyl-6-nitroaniline, followed by diazotization and hydrolysis. However, this route has been largely abandoned on an industrial scale due to the significant health risks associated with the starting material.

Mechanistic Rationale and Critical Safety Considerations

This route begins with the nitration of 4-chloro-2-methylaniline. The amino group is a very strong activating and ortho, para-directing group. Nitration would likely occur at the position ortho to the amino group. The resulting 4-chloro-2-methyl-6-nitroaniline would then be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. [1]This intermediate is then heated in aqueous acid to replace the diazonium group with a hydroxyl group, yielding the desired nitrophenol.

Crucially, 4-chloro-2-methylaniline is a suspected carcinogen and is known to cause bladder cancer. [2]Its use is therefore highly restricted and requires stringent safety protocols, making this route unsuitable for most modern laboratory and industrial settings. It is included here for completeness and to underscore the importance of considering the toxicological profile of all reagents in synthetic planning.

Representative Protocol: Diazotization Route (for illustrative purposes only)

Part A: Nitration of 4-chloro-2-methylaniline (Conceptual)

  • Dissolution of 4-chloro-2-methylaniline in concentrated sulfuric acid.

  • Controlled addition of a nitrating mixture at low temperature.

  • Aqueous workup to isolate the 4-chloro-2-methyl-6-nitroaniline.

Part B: Diazotization and Hydrolysis

  • In a beaker, suspend 4-chloro-2-methyl-6-nitroaniline in a mixture of sulfuric acid and water, and cool to 0-5 °C. [2]2. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature, to form the diazonium salt. [2]3. In a separate flask, bring a mixture of sulfuric acid and water to a vigorous boil. [2]4. Add the cold diazonium salt solution to the boiling acidic water. The diazonium salt decomposes to the phenol, releasing nitrogen gas. [2]5. Cool the mixture and isolate the this compound by filtration or extraction.

Visualization of the Diazotization Route

G 4-chloro-2-methylaniline 4-chloro-2-methylaniline 4-chloro-2-methyl-6-nitroaniline 4-chloro-2-methyl-6-nitroaniline 4-chloro-2-methylaniline->4-chloro-2-methyl-6-nitroaniline H₂SO₄, HNO₃ Diazonium Salt Diazonium Salt 4-chloro-2-methyl-6-nitroaniline->Diazonium Salt NaNO₂, H₂SO₄, 0-5 °C This compound This compound Diazonium Salt->this compound H₂O, H₂SO₄, Heat

Caption: Historical synthesis via diazotization.

Comparison of Synthesis Routes

FeatureRoute 1: Direct NitrationRoute 2: Protecting Group StrategyRoute 3: Diazotization
Starting Material 4-chloro-2-methylphenol4-chloro-2-methylphenol4-chloro-2-methylaniline
Number of Steps 132 (from the nitroaniline)
Regioselectivity Good for the 6-nitro isomerExcellent for the 5-nitro isomerDependent on the initial nitration
Yield Moderate to GoodGood overallVariable, can be good
Safety Concerns Use of strong acidsUse of strong acids and sulfonyl chloridesExtreme hazard : carcinogenic starting material
Cost-Effectiveness High (fewer steps, inexpensive reagents)Moderate (more steps and reagents)Low (due to safety and handling costs)
Scalability Readily scalableScalable, but more complexNot recommended for scale-up

Conclusion and Recommendations

For the synthesis of This compound , the direct nitration of 4-chloro-2-methylphenol (Route 1) is unequivocally the most efficient and practical approach. Its single-step nature, coupled with the use of common and inexpensive reagents, makes it the preferred method for both laboratory and industrial production. The inherent directing effects of the substituents on the starting material guide the reaction to the desired isomer with good selectivity.

The protecting group strategy (Route 2) , while not yielding the target molecule of this guide, is a powerful illustration of how to overcome the innate directing effects of functional groups to achieve alternative regiochemical outcomes. This approach should be considered when a different isomer is the desired product.

The diazotization route (Route 3) serves as an important historical lesson in chemical synthesis, highlighting the critical need to prioritize safety and consider the long-term health impacts of the chemicals we use. Due to the carcinogenic nature of the starting material, this route is obsolete and should be avoided.

Ultimately, the choice of a synthetic route is a multi-faceted decision that must balance yield, purity, cost, and, most importantly, safety. For the synthesis of this compound, direct nitration offers the most judicious balance of these factors.

References

  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Google Patents.
  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Google Patents.
  • m-NITROPHENOL. Organic Syntheses Procedure. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

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A Senior Application Scientist's Comparative Guide to the Quantification of 4-chloro-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, the precise and accurate quantification of chemical compounds is paramount, particularly for those with environmental and toxicological significance. 4-chloro-2-methyl-6-nitrophenol, a substituted nitrophenol, is one such compound whose presence in various matrices requires robust analytical methodologies for monitoring and risk assessment. This guide provides a comparative analysis of the primary analytical techniques for the quantification of this compound, offering insights into the principles, performance, and practical considerations of each method. The information presented herein is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a deep, practical understanding of these techniques.

Introduction to this compound

This compound (C₇H₆ClNO₃, Molar Mass: 187.58 g/mol ) is a chlorinated and nitrated derivative of cresol.[1] Its chemical structure, featuring a phenolic hydroxyl group, a nitro group, and a chlorine atom on the aromatic ring, imparts specific chemical properties that influence the choice of analytical methodology. These functional groups make the molecule polar and amenable to detection by various techniques. The accurate quantification of this compound is crucial in contexts such as environmental monitoring, as nitrophenols are recognized as priority pollutants by agencies like the U.S. Environmental Protection Agency (EPA).[2]

This guide will explore and compare three principal analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • UV-Visible Spectrophotometry

Each of these techniques offers a unique set of advantages and limitations in terms of sensitivity, selectivity, and sample throughput. The choice of the most suitable method is contingent upon the specific analytical requirements, including the sample matrix, the required limit of detection, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for the separation and quantification of non-volatile and thermally labile compounds.[2][3] For polar compounds like this compound, reversed-phase HPLC is the most common approach.

Principle of HPLC Analysis

In reversed-phase HPLC, the separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[4] The components of the sample are separated based on their relative hydrophobicity; more polar compounds, like this compound, will have a lower affinity for the stationary phase and will elute earlier than less polar compounds. Detection is most commonly achieved using a Photodiode Array (PDA) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength as it elutes from the column.[2]

The selection of the mobile phase composition and pH is critical for achieving optimal separation. For phenolic compounds, the pH of the mobile phase can influence the retention time by affecting the ionization of the hydroxyl group.[2]

Experimental Protocol: HPLC-UV

The following protocol is a representative method for the analysis of nitrophenols and can be adapted and validated for this compound.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.
  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to create a stock solution.
  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
  • For complex matrices like water samples, a solid-phase extraction (SPE) step may be necessary to pre-concentrate the analyte and remove interfering substances.[2]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a pH 5.0 acetate buffer (e.g., 20:80 v/v).[2][6]
  • Flow Rate: 1.0 mL/min.[5]
  • Column Temperature: 40°C.[5]
  • Injection Volume: 20 µL.
  • Detector: UV-Vis or PDA detector set to the maximum absorbance wavelength of this compound.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.
  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC Standards Calibration Standards Detector UV-Vis/PDA Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[7] While phenolic compounds can be analyzed directly by GC, their polarity can lead to poor peak shape and interaction with the GC system.[8] Therefore, derivatization is often employed to convert them into less polar and more volatile derivatives, improving chromatographic performance.[2][8]

Principle of GC Analysis

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas mobile phase (e.g., helium or nitrogen), partitions between the mobile phase and a liquid or solid stationary phase coated on the inside of the column. The time it takes for a compound to travel through the column to the detector is known as its retention time. Common detectors for the analysis of halogenated and nitroaromatic compounds include the Flame Ionization Detector (FID), Electron Capture Detector (ECD), and Mass Spectrometry (MS).[9] The ECD is particularly sensitive to electrophilic compounds containing halogens and nitro groups, making it well-suited for this compound.[9]

Derivatization is a key step in the GC analysis of phenols.[7] Silylation, for example, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, which reduces the polarity and increases the volatility of the analyte.[8]

Experimental Protocol: GC-ECD/MS

The following protocol, based on established methods for phenols, outlines a procedure that can be adapted for this compound.[7][10]

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable solvent like methylene chloride.[10]
  • Create a series of calibration standards by diluting the stock solution.
  • To a known volume of the sample or standard, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
  • Heat the mixture according to the derivatizing agent's protocol (e.g., 60°C for 30 minutes) to ensure complete reaction.[10]
  • Reconstitute the derivatized sample in a suitable solvent for injection.

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Injector Temperature: 250°C.[10]
  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[10]
  • Detector Temperature: 320°C (ECD) or as per MS requirements.[10]
  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).[10]
  • Injection Mode: Splitless.[10]

3. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and, if using MS, its mass spectrum.
  • Create a calibration curve by plotting the peak area of the standards versus their concentrations.
  • Quantify the analyte in the sample using the calibration curve.
Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC GC System (Injector, Oven, Column) Derivatization->GC Detector ECD or MS Detector GC->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the quantification of this compound by GC.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique compared to chromatography. It is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.

Principle of Spectrophotometric Analysis

The Beer-Lambert law is the foundation of quantitative spectrophotometry. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For this compound, the presence of the nitrophenol chromophore results in strong UV absorbance.[11] The analysis involves measuring the absorbance of a sample solution at the wavelength of maximum absorbance (λmax) and relating it to the concentration using a calibration curve.

While simple and rapid, spectrophotometry is less selective than chromatographic methods.[9] It is susceptible to interference from other compounds in the sample matrix that absorb at the same wavelength.[11] Therefore, this method is best suited for the analysis of relatively pure samples or after a selective extraction step.

Experimental Protocol: UV-Visible Spectrophotometry

1. Sample Preparation:

  • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or deionized water).
  • Determine the λmax by scanning the UV-Vis spectrum of a dilute solution of the analyte.
  • Prepare a series of calibration standards by diluting the stock solution.
  • For samples with potential interferences, a liquid-liquid extraction may be required to isolate the analyte.

2. Measurement:

  • Set the spectrophotometer to the predetermined λmax.
  • Use the solvent as a blank to zero the instrument.
  • Measure the absorbance of each of the calibration standards and the sample solutions.

3. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
  • Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.
Workflow for Spectrophotometric Analysis

Spectro_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing Sample Sample Dissolution Dissolution in UV-Transparent Solvent Sample->Dissolution Spectrophotometer Spectrophotometer Dissolution->Spectrophotometer Standards Calibration Standards Measurement Measure Absorbance at λmax Spectrophotometer->Measurement Calibration Calibration Curve Measurement->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Comparative Analysis

The choice between HPLC, GC, and spectrophotometry for the quantification of this compound depends on a variety of factors. The following table summarizes the expected performance characteristics of these techniques. It is important to note that the values for HPLC and GC are based on typical performance for similar phenolic compounds and should be confirmed through method validation for this compound.[10]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible Spectrophotometry
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Absorption of UV-Visible light by the analyte.
Typical Detector Photodiode Array (PDA) or UV-Vis.Electron Capture Detector (ECD) or Mass Spectrometry (MS).Photomultiplier Tube.
Limit of Detection (LOD) 0.01 - 0.1 µg/mL<0.1 µg/mL (ECD/MS)0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL<0.3 µg/mL (ECD/MS)0.3 - 3 µg/mL
Linearity Range 0.05 - 50 µg/mL0.5 - 100 µg/mL0.5 - 20 µg/mL
Precision (%RSD) < 2%[5]< 5%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Sample Derivatization Not typically required.Often required for improved performance.[7][8]Not required.
Selectivity HighVery High (especially with MS)Low to Moderate
Throughput ModerateModerateHigh
Cost Moderate to HighModerate to HighLow

Conclusion and Recommendations

The selection of an analytical technique for the quantification of this compound is a critical decision that should be guided by the specific requirements of the analysis.

  • High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique that offers a good balance of sensitivity, selectivity, and ease of use. The ability to analyze this compound directly without derivatization is a significant advantage for routine analysis and quality control applications.[10]

  • Gas Chromatography (GC) , particularly when coupled with an ECD or MS detector, provides excellent sensitivity and selectivity.[9][10] This makes it the method of choice for trace-level analysis or for samples with complex matrices where high selectivity is required. However, the need for derivatization adds an extra step to the sample preparation process, which can increase analysis time and introduce potential sources of error.[7][8]

  • UV-Visible Spectrophotometry is a simple, rapid, and cost-effective technique. However, its lack of selectivity makes it prone to interferences, limiting its application to the analysis of relatively pure samples.[9][11] It can be a useful screening tool but is generally not suitable for regulatory or complex sample analysis without extensive sample cleanup.

For most applications requiring accurate and reliable quantification of this compound, HPLC with UV detection is the recommended starting point . It provides a good compromise between performance and practicality. For applications demanding the highest sensitivity and selectivity, GC-MS or GC-ECD should be considered , with the understanding that method development will involve a derivatization step. Regardless of the chosen technique, a thorough method validation is essential to ensure the reliability and accuracy of the results for the specific sample matrix and intended application.[5][6]

References

  • Padrón, C., et al. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74478, this compound. Retrieved from [Link].

  • BenchChem (2025). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification. BenchChem.
  • Agency for Toxic Substances and Disease Registry (ATSDR) (1995). Analytical Methods for Determining 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene in Biological and Environmental Media. Available at: [Link]

  • U.S. Environmental Protection Agency (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 262703, 2-Chloro-6-methyl-4-nitrophenol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6980, 4-Chloro-2-nitrophenol. Retrieved from [Link].

  • Lee, H. B., & Weng, L. D. (1993). Analysis of Nitrophenols with Gas Chromatography-Mass Spectrometry by Flash-Heater Derivatization. Journal of the Korean Chemical Society, 37(5), 551-556.
  • Park, J., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Sari, D. P., & Muchsiri, M. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety, 4(1), 26-35. Available at: [Link]

  • Padrón, C., et al. (2005). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate. Available at: [Link]

  • BenchChem (n.d.).
  • Rojas-Bautista, N. K., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Available at: [Link]

  • Phenomenex (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. The responsible management of chemical waste is a critical component of our work, ensuring the protection of ourselves, our colleagues, and the environment. This guide provides a detailed protocol for the proper disposal of 4-chloro-2-methyl-6-nitrophenol, a compound requiring careful handling due to its toxicological profile. The procedures outlined herein are grounded in established safety standards and regulatory requirements, providing a framework for safe and compliant waste management.

Understanding the Hazard Profile

Before proceeding with any disposal protocol, it is essential to comprehend the hazards associated with this compound. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] A thorough understanding of these risks informs every step of the handling and disposal process, from the selection of personal protective equipment to the final waste segregation.

Table 1: Hazard Classification for this compound

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Source: Information synthesized from multiple Safety Data Sheets.[1][2][3]

Core Disposal Workflow

The proper disposal of this compound is a multi-step process that begins with preparation and ends with documented transfer to a certified waste management provider. The following workflow provides a comprehensive overview of the necessary procedures.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Waste Handling & Segregation cluster_disposal Phase 3: Final Disposal A Hazard Assessment & SDS Review B Assemble PPE A->B C Prepare Designated Waste Area B->C D Segregate Waste Streams (Solid, Liquid, Contaminated PPE) E Package in Compatible Containers D->E F Label Containers Clearly E->F G Store in Designated Hazardous Waste Area H Arrange for Pickup by Certified Vendor G->H I Complete Waste Manifest H->I

Figure 1: A three-phase workflow for the safe disposal of this compound.

Detailed Disposal Protocol

This section provides a step-by-step methodology for the safe handling and disposal of this compound waste.

Part 1: Pre-Disposal Safety Measures

1.1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure the following PPE is worn:

  • Gloves: Wear chemical-resistant gloves (e.g., Butyl Rubber is often recommended for nitrophenols).[5]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2][4][6]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of dust or aerosol generation, a NIOSH-approved respirator is necessary.[4][6] Work should ideally be conducted in a well-ventilated area or a chemical fume hood.[2][4][7]

1.2. Spill Management: In the event of a spill, immediate action is crucial:

  • Evacuate non-essential personnel from the area.[2]

  • Ensure adequate ventilation.

  • For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid creating dust.[2][5]

  • Do not allow the chemical to enter drains or waterways.[1][2][4]

  • Isolate the spill area. For solids, a recommended isolation distance is at least 25 meters (75 feet).[8]

Part 2: Waste Segregation and Containment

2.1. Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators must determine if a substance is a hazardous waste.[4] This determination can be made by consulting the EPA's hazardous waste listings. While this compound may not be explicitly listed, related compounds like 4-nitrophenol are, and the toxicity characteristics may qualify it as a hazardous waste.[9] Always consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification.

2.2. Container Selection and Labeling:

  • Use only containers that are compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Never reuse empty containers that previously held other chemicals.[4]

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Keep containers tightly closed when not in use and store them in a well-ventilated, designated hazardous waste accumulation area.[1][2][4]

Part 3: Final Disposal Pathway

3.1. Approved Disposal Methods: The standard and recommended method for the disposal of nitrophenolic compounds is through an approved waste disposal plant.[1][4] The most common and effective method for the ultimate destruction of these compounds is high-temperature incineration.[10]

  • Incineration: This process uses controlled, high temperatures (typically 820–1,600°C in a rotary kiln incinerator) to break down the chemical into less hazardous components.[10] Incineration of large quantities may necessitate the use of scrubbers to control nitrogen oxide (NOx) emissions.[10]

3.2. Regulatory Compliance: All disposal activities must adhere to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under 40 CFR 261.3.[4] It is the generator's responsibility to ensure complete and accurate classification and to follow all applicable disposal regulations.[4]

DecisionTree Start Waste Generated: This compound Classify Is it a Hazardous Waste? (Consult 40 CFR 261.3 & EHS) Start->Classify Segregate Segregate into Compatible, Labeled Containers Classify->Segregate Yes Store Store in Designated Hazardous Waste Area Segregate->Store Contact Contact Certified Hazardous Waste Vendor Store->Contact Incinerate High-Temperature Incineration (Preferred Method) Contact->Incinerate Document Complete Waste Manifest & Maintain Records Incinerate->Document End Disposal Complete Document->End

Figure 2: Decision-making flowchart for the disposal of this compound.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Carl ROTH. (n.d.). 4-Nitrophenol Safety Data Sheet. Retrieved from [Link] cGRmfGU4YjM3YjYwZjM2YjIwYjI4YjM0YjQzYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjY

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). p-Nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Nitrophenol. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). EPA Hazardous Waste. Environmental Health & Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). 4-Nitrophenol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 29 CFR 1910.119, Process Safety Management of Highly Hazardous Chemicals -- Compliance Guidelines and Enforcement Procedures. Retrieved from [Link]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-Chloro-2-Methyl-6-Nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risk: The "Why" Behind the "What"

Substituted nitrophenols as a class of compounds present a range of potential health hazards. Based on data from analogous chemicals, researchers handling 4-chloro-2-methyl-6-nitrophenol should anticipate potential risks including:

  • Skin Irritation and Absorption: Many nitrophenol derivatives can cause skin irritation, and there is a potential for dermal absorption, leading to systemic toxicity.[3][4]

  • Serious Eye Damage: Contact with the eyes can lead to severe irritation or damage.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can cause irritation to the respiratory system.[4]

  • Toxicity upon Ingestion and Inhalation: These compounds can be harmful if swallowed or inhaled.[3]

Therefore, the cornerstone of our safety strategy is the creation of an impermeable barrier between the researcher and the chemical. This is achieved through the meticulous selection and use of appropriate PPE.

The Essential Armor: A Head-to-Toe Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following sections detail the minimum required PPE for handling this compound in solid and solution forms.

Hand Protection: The First Line of Defense
  • Rationale: The hands are the most likely part of the body to come into direct contact with the chemical. Nitrile gloves provide a robust barrier against a wide range of chemicals. Double-gloving is a field-proven best practice that provides an additional layer of protection and allows for a safe and clean method of removing the outer, potentially contaminated, glove.

  • Protocol:

    • Always wear two pairs of chemical-resistant nitrile gloves.

    • Ensure gloves are inspected for any signs of degradation or perforation before use.

    • Select gloves that are tested against relevant standards (e.g., EN 374).[3][6]

    • When working with solutions, ensure the glove material is resistant to the solvent being used.

    • Change the outer glove immediately following any direct contact with the chemical or after a set interval (e.g., every 1-2 hours) during prolonged procedures.

Eye and Face Protection: Shielding Against the Unseen
  • Rationale: The eyes are particularly vulnerable to chemical splashes and airborne particles. Standard safety glasses do not provide a sufficient seal against these hazards.

  • Protocol:

    • Minimum Requirement: Wear tightly fitting safety goggles that provide a seal around the eyes.[2]

    • Enhanced Protection: For tasks with a higher risk of splashing (e.g., transferring solutions, preparing concentrated solutions), a full-face shield should be worn in addition to safety goggles.[6] This provides a barrier for the entire face.

Body Protection: A Barrier Against Contamination
  • Rationale: A dedicated laboratory coat, preferably one made of a low-permeability material, protects personal clothing and skin from contamination.

  • Protocol:

    • Wear a clean, buttoned laboratory coat at all times when in the laboratory.

    • For tasks involving larger quantities or a significant risk of splashing, consider a chemical-resistant apron or a disposable coverall.[7]

    • Laboratory coats should be laundered professionally and not taken home.

Respiratory Protection: Safeguarding the Air You Breathe
  • Rationale: The primary inhalation risk associated with this compound in a research setting is the generation of airborne dust particles, particularly when handling the solid compound.

  • Protocol:

    • All handling of the solid chemical (e.g., weighing, preparing solutions) must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.

    • If a fume hood is not available, or if there is a potential for dust generation that cannot be controlled by engineering means, respiratory protection is mandatory.[3][6][8]

    • A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is the minimum requirement.[6] For higher-risk procedures, a full-face respirator may be necessary.[2]

Task-Specific PPE Requirements

To provide clear, actionable guidance, the following table summarizes the recommended PPE for common laboratory tasks involving this compound.

TaskHand Protection (Double Nitrile Gloves)Eye/Face ProtectionBody Protection (Lab Coat)Respiratory Protection (in Fume Hood)
Weighing Solid Compound RequiredSafety GogglesRequiredRequired
Preparing Stock Solutions RequiredSafety Goggles & Face ShieldRequiredRequired
Transferring Solutions RequiredSafety Goggles (Face Shield recommended)RequiredRecommended
Running Reactions RequiredSafety GogglesRequiredRecommended
Work-up and Purification RequiredSafety Goggles & Face ShieldRequiredRecommended

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use. Follow this sequence to minimize the risk of contamination.

Donning (Putting On) PPE:
  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles/Face Shield: Position securely on the face.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) PPE:

The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).

  • Outer Gloves: Peel off the outer gloves without touching your skin with the contaminated outer surface.

  • Lab Coat: Unbutton and remove the lab coat by folding it in on itself, keeping the contaminated outer surface away from your body.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front.

  • Inner Gloves: Remove the inner gloves, again without touching the outer surface with your bare hands.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan:
  • All disposable PPE (gloves, disposable aprons/coveralls) that is contaminated or potentially contaminated with this compound must be disposed of as hazardous chemical waste.[3]

  • Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • Never dispose of contaminated PPE in the regular trash.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Handling this compound CheckSolid Is the compound in solid form? Start->CheckSolid CheckSplash Is there a significant splash risk? CheckSolid->CheckSplash No AddRespirator Work in Fume Hood or Wear Respirator (N95 min.) CheckSolid->AddRespirator Yes BasePPE Base PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles CheckSplash->BasePPE No AddFaceShield Add Face Shield CheckSplash->AddFaceShield Yes FinalPPE Proceed with Task BasePPE->FinalPPE AddRespirator->CheckSplash AddFaceShield->BasePPE

Caption: PPE selection workflow for handling this compound.

Emergency Response: In Case of Exposure

Immediate and appropriate action is critical in the event of an exposure.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][4]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsible research.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

  • CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Nitrophenols. National Center for Biotechnology Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.